1-(2,2-dibromoethenyl)-4-methoxybenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(2,2-dibromoethenyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVWFREMZVRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446200 | |
| Record name | 1-(2,2-dibromovinyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60512-57-4 | |
| Record name | 1-(2,2-Dibromoethenyl)-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60512-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-dibromovinyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure of 1-(2,2-dibromoethenyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic properties of the chemical compound 1-(2,2-dibromoethenyl)-4-methoxybenzene. The information presented herein is intended for an audience with a background in organic chemistry and is particularly relevant for those involved in chemical research and drug development.
Chemical Structure and Identifiers
This compound is an organic compound featuring a benzene ring substituted with a methoxy group at the para-position (position 4) and a 2,2-dibromoethenyl group at position 1.
Molecular Structure:
The structure consists of a central benzene ring. A methoxy group (-OCH₃) is attached to the fourth carbon of the ring, and a dibromoethenyl group (-CH=CBr₂) is attached to the first carbon.
Chemical Identifiers: [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 60512-57-4 |
| Molecular Formula | C₉H₈Br₂O |
| Molecular Weight | 291.97 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C=C(Br)Br |
| InChI Key | WPCVWFREMZVRMJ-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | Yellow to white solid | [2] |
| Melting Point | 34 °C | [2] |
| Boiling Point (Predicted) | 318.3 ± 27.0 °C at 760 Torr | [2] |
| Density (Predicted) | 1.779 ± 0.06 g/cm³ | [2] |
Synthesis
The primary synthetic route to this compound is the Corey-Fuchs reaction, a reliable method for converting aldehydes into gem-dibromo-olefins.[3][4][5] This reaction involves the treatment of the corresponding aldehyde, in this case, 4-methoxybenzaldehyde (also known as anisaldehyde), with a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide.
Reaction Scheme:
Figure 1: Synthesis of this compound via the Corey-Fuchs reaction.
Detailed Experimental Protocol (General Procedure)
The following is a general experimental protocol for the Corey-Fuchs reaction to synthesize this compound from 4-methoxybenzaldehyde.[6] This procedure may require optimization for specific laboratory conditions.
Materials:
-
4-Methoxybenzaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) solution
-
Argon or Nitrogen gas for inert atmosphere
Step 1: Formation of the Dibromo-olefin
-
To a solution of triphenylphosphine (3.0 equivalents) in anhydrous dichloromethane (DCM) cooled to 0 °C under an inert atmosphere (argon), add carbon tetrabromide (1.5 equivalents).
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
To this solution, add 4-methoxybenzaldehyde (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Step 2: (Optional) Conversion to the Terminal Alkyne
While the target of this guide is the dibromo-olefin, the Corey-Fuchs reaction is often the first step in a two-step process to form a terminal alkyne. This second step is included for completeness.
-
Dissolve the purified this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) (2.0 equivalents).
-
Stir the solution for 1-2 hours at -78 °C.
-
Quench the reaction by the addition of water or an electrophile.
Spectroscopic Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 7.4 (d, 2H) | Aromatic protons ortho to the ethenyl group |
| ~ 6.9 (d, 2H) | Aromatic protons meta to the ethenyl group |
| ~ 7.1 (s, 1H) | Vinylic proton |
| ~ 3.8 (s, 3H) | Methoxy protons |
4.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050 | Aromatic C-H stretch |
| ~ 2950, 2850 | Aliphatic C-H stretch (methoxy) |
| ~ 1600, 1510 | Aromatic C=C stretch |
| ~ 1250 | C-O stretch (aryl ether) |
| ~ 830 | para-disubstituted benzene C-H bend |
| Below 800 | C-Br stretch |
4.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).
| m/z (Expected) | Fragment | Notes |
| 290, 292, 294 | [M]⁺ | Molecular ion peak with a characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| 211, 213 | [M - Br]⁺ | Loss of one bromine atom. |
| 132 | [M - 2Br]⁺ | Loss of both bromine atoms. |
| 121 | [C₈H₉O]⁺ | A common fragment for methoxyphenyl derivatives. |
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical workflow.
Figure 2: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide has detailed the structure, synthesis, and expected spectroscopic characteristics of this compound. The Corey-Fuchs reaction provides a direct synthetic route from commercially available 4-methoxybenzaldehyde. The provided data and protocols offer a solid foundation for researchers and scientists working with this and related compounds. Further experimental work is encouraged to confirm the predicted spectroscopic data.
References
- 1. 1-(2,2-Dibromovinyl)-4-methoxybenzene | C9H8Br2O | CID 10859278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
An In-Depth Technical Guide to 1-(2,2-dibromoethenyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(2,2-dibromoethenyl)-4-methoxybenzene, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its characterization.
Chemical Identity and Nomenclature
The compound with the structure this compound is systematically named according to IUPAC nomenclature. It is also known by a variety of synonyms in commercial and academic literature.
IUPAC Name: this compound[1]
Synonyms:
-
1-(2,2-dibromovinyl)-4-methoxybenzene[1]
-
Benzene, 1-(2,2-dibromoethenyl)-4-methoxy-[1]
-
1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene[1]
-
1-(4-methoxyphenyl)-2,2-dibromoethylene[1]
-
p-(2,2-Dibromovinyl)anisole
-
CAS RN: 60512-57-4[1]
Physicochemical and Spectroscopic Data
A summary of the key computed and experimental data for this compound is presented in the table below. This data is essential for its identification, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O | [1] |
| Molecular Weight | 291.97 g/mol | [1] |
| Exact Mass | 291.89214 Da | [1] |
| XLogP3 | 4.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Storage Condition | Sealed in dry, Store in refrigerator (2 to 8°C) |
Experimental Protocol: Synthesis via Corey-Fuchs Reaction
The synthesis of this compound is effectively achieved from 4-methoxybenzaldehyde through the Corey-Fuchs reaction. This two-step process first converts the aldehyde to a gem-dibromoalkene, which is the target compound.
Reaction Scheme:
Materials and Reagents:
-
4-Methoxybenzaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
n-Hexane
-
Silica gel for column chromatography
Detailed Procedure:
-
Preparation of the Ylide (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (2.0 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve carbon tetrabromide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred triphenylphosphine solution. The solution will typically turn dark red or brown, indicating the formation of the phosphorus ylide.
-
-
Reaction with Aldehyde:
-
Dissolve 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.
-
Add the aldehyde solution dropwise to the ylide mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in n-hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Compound Characterization Workflow
The following diagram illustrates a standard workflow for the structural confirmation and purity assessment of the synthesized this compound.
Caption: Workflow for Synthesis and Characterization.
This guide provides foundational information for professionals working with this compound. For further applications, consulting peer-reviewed literature is recommended.
References
An In-depth Technical Guide to the Synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene, a valuable intermediate in organic synthesis. The primary and most established method for this transformation is the Corey-Fuchs reaction, which will be detailed extensively in this document.
Core Synthesis Pathway: The Corey-Fuchs Reaction
The synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene is achieved through the Corey-Fuchs reaction, a reliable method for the conversion of aldehydes to 1,1-dibromo-olefins.[1][2][3] This reaction involves the treatment of p-anisaldehyde (4-methoxybenzaldehyde) with a phosphonium ylide generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[1][2][3]
The reaction proceeds in two main stages. First, triphenylphosphine reacts with carbon tetrabromide to form a phosphorus ylide. This ylide then reacts with the aldehyde (p-anisaldehyde) in a manner analogous to the Wittig reaction to yield the desired 1,1-dibromoalkene and triphenylphosphine oxide.[4]
Reaction Scheme:
Caption: The Corey-Fuchs reaction for the synthesis of the target compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene via the Corey-Fuchs reaction.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| p-Anisaldehyde | C₈H₈O₂ | 136.15 |
| Carbon Tetrabromide | CBr₄ | 331.63 |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Hexane | C₆H₁₄ | 86.18 |
| Silica Gel | SiO₂ | 60.08 |
Procedure:
-
Reaction Setup: A solution of triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
-
Ylide Formation: To this cooled solution, carbon tetrabromide (1.0 equivalent) is added portion-wise, and the mixture is stirred for approximately 30 minutes at 0°C.
-
Aldehyde Addition: A solution of p-anisaldehyde (1.0 equivalent) in dichloromethane is then added dropwise to the reaction mixture at 0°C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then triturated with a non-polar solvent such as hexane to precipitate the triphenylphosphine oxide byproduct.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene.
Experimental Workflow:
Caption: A typical experimental workflow for the Corey-Fuchs reaction.
Quantitative Data
While a specific literature source providing the exact yield for the synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene was not identified in the search, the Corey-Fuchs reaction is generally known to provide good to excellent yields, often in the range of 70-90%, depending on the substrate and reaction conditions.
Spectroscopic Data:
The following table summarizes the expected spectroscopic data for 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene based on the analysis of similar compounds.
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~7.3 (s, 1H, =CH), ~3.8 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~160 (C-OMe), ~138 (C=CH), ~130 (Ar-C), ~128 (Ar-CH), ~114 (Ar-CH), ~88 (C=CBr₂), ~55 (OCH₃) |
| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600, 1510, 1450 (C=C aromatic), ~1250 (C-O stretch), ~830 (C-Br stretch) |
Conclusion
The Corey-Fuchs reaction provides an efficient and reliable pathway for the synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene from p-anisaldehyde. This technical guide outlines the fundamental principles, a detailed experimental protocol, and expected analytical data for this transformation. The provided information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
Physical and chemical properties of 1-(2,2-dibromovinyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(2,2-dibromovinyl)-4-methoxybenzene. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
1-(2,2-Dibromovinyl)-4-methoxybenzene, a halogenated aromatic compound, possesses the following identifiers and physical characteristics:
| Property | Value | Source |
| IUPAC Name | 1-(2,2-dibromoethenyl)-4-methoxybenzene | [1] |
| Synonyms | This compound, Benzene, 1-(2,2-dibromoethenyl)-4-methoxy-, 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene | [1] |
| CAS Number | 60512-57-4 | [1] |
| Molecular Formula | C₉H₈Br₂O | [1] |
| Molecular Weight | 291.97 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Not experimentally determined; likely soluble in organic solvents and poorly soluble in water | |
| Density (Computed) | 1.779 ± 0.06 g/cm³ |
Synthesis and Experimental Protocols
The primary synthetic route to 1-(2,2-dibromovinyl)-4-methoxybenzene is the Corey-Fuchs reaction , which converts an aldehyde into a gem-dibromoalkene.[2][3][4][5][6] In this case, the readily available p-anisaldehyde serves as the starting material.
Corey-Fuchs Reaction: General Protocol
The Corey-Fuchs reaction is a two-step process. First, a phosphonium ylide is generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This ylide then reacts with the aldehyde (p-anisaldehyde) in a Wittig-type reaction to yield the desired 1,1-dibromoalkene.[2][4][5]
Step 1: Ylide Formation and Wittig Reaction
A general procedure involves the slow addition of a solution of triphenylphosphine in a suitable solvent (e.g., dichloromethane) to a cooled solution of carbon tetrabromide and the aldehyde. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
Step 2: Work-up and Purification
The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel.
Proposed Synthesis of 1-(2,2-Dibromovinyl)-4-methoxybenzene
-
Reactants: p-Anisaldehyde, Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure Outline:
-
Dissolve p-anisaldehyde and carbon tetrabromide in dry dichloromethane in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cool the mixture in an ice bath.
-
Slowly add a solution of triphenylphosphine in dry dichloromethane to the cooled mixture.
-
Allow the reaction to proceed, monitoring for the consumption of the starting aldehyde by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
dot
Caption: Synthetic workflow for 1-(2,2-dibromovinyl)-4-methoxybenzene.
Chemical Reactivity and Stability
The chemical reactivity of 1-(2,2-dibromovinyl)-4-methoxybenzene is primarily dictated by the gem-dibromovinyl group. This functional group is a precursor for the synthesis of terminal alkynes through treatment with a strong base, such as n-butyllithium, in the second step of the Corey-Fuchs reaction.[2][7] This reactivity opens avenues for further synthetic transformations, including click chemistry and Sonogashira coupling reactions.
The stability of the compound is expected to be good under standard laboratory conditions, though it may be sensitive to strong bases and high temperatures.
Spectroscopic Data
The following spectroscopic data has been reported for 1-(2,2-dibromovinyl)-4-methoxybenzene:
| Technique | Data |
| ¹H NMR (CDCl₃, 200 MHz) | δ 7.52 (d, J = 8.6 Hz, 2H), 7.42 (s, 1H), 6.90 (d, J = 8.6 Hz, 2H), 3.84 (s, 3H)[8] |
| ¹³C NMR (CDCl₃, 50.3 MHz) | δ 159.7, 136.3, 129.9, 127.8, 113.8, 87.3, 55.3[8] |
| Mass Spectrometry (EI) | m/z (%): 294 (49, [M+4]⁺), 292 (100, [M+2]⁺), 290 (53, [M]⁺), 279 (14), 277 (29), 275 (14), 132 (60), 89 (73)[8] |
| Infrared (IR) | Data available from SpectraBase.[1] |
Biological Activity and Drug Development Potential
Currently, there is a lack of specific data on the biological activity and signaling pathway interactions of 1-(2,2-dibromovinyl)-4-methoxybenzene. However, the broader class of styryl compounds is known to exhibit a wide range of biological activities and is present in numerous medicinally important molecules.
The introduction of the dibromovinyl group offers a unique structural motif that could be explored for its potential to interact with various biological targets. Further research is warranted to investigate the cytotoxic, antimicrobial, and other pharmacological properties of this compound.
dot
Caption: Research potential of 1-(2,2-dibromovinyl)-4-methoxybenzene.
Conclusion
1-(2,2-Dibromovinyl)-4-methoxybenzene is a readily synthesizable compound with interesting chemical properties, particularly its potential as a precursor for more complex molecules. While its biological profile is currently unexplored, its structural features suggest that it could be a valuable scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of the compound to facilitate further research and application in drug discovery and development.
References
- 1. 1-(2,2-Dibromovinyl)-4-methoxybenzene | C9H8Br2O | CID 10859278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. BJOC - Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene [beilstein-journals.org]
- 8. beilstein-journals.org [beilstein-journals.org]
In-Depth Spectroscopic Analysis of 1-(2,2-dibromoethenyl)-4-methoxybenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(2,2-dibromoethenyl)-4-methoxybenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral assignments, experimental protocols, and a logical workflow for spectroscopic analysis.
Spectral Data Presentation
The NMR spectral data for this compound, synthesized as an intermediate in the preparation of substituted naphtho[2,3-c]furan-1,3-dione derivatives, has been meticulously analyzed. The quantitative data from ¹H NMR spectroscopy is summarized in the table below.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.51 | Doublet (d) | 8.9 | 2H | Aromatic (H-2, H-6) |
| 7.41 | Singlet (s) | - | 1H | Vinylic (=CH) |
| 6.89 | Doublet (d) | 8.9 | 2H | Aromatic (H-3, H-5) |
| 3.82 | Singlet (s) | - | 3H | Methoxy (-OCH₃) |
Note: Spectra were recorded in Chloroform-d (CDCl₃) at 500 MHz.[1]
As of the latest literature review, detailed ¹³C NMR spectral data for this compound has not been published. Researchers requiring this data are advised to perform ¹³C NMR analysis on a synthesized and purified sample.
Experimental Protocols
The following section outlines the detailed methodology for the synthesis of this compound and the acquisition of its NMR spectral data.
Synthesis of this compound
This compound was prepared from 4-methoxybenzaldehyde. The synthesis involves a reaction with triphenylphosphine and carbon tetrabromide in dichloromethane at 0 °C. Following the reaction, the product was purified by column chromatography.[1]
NMR Sample Preparation and Data Acquisition
A standard protocol for the preparation of small organic molecule samples for NMR analysis is as follows:
-
Sample Preparation: An accurately weighed sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filtration: The solution is filtered through a pipette with a cotton or glass wool plug to remove any particulate matter.
-
Transfer: The filtered solution is transferred into a clean 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a 500 MHz instrument. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Workflow for Spectroscopic Analysis
The logical workflow for the synthesis and spectroscopic characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Structural Elucidation Pathway
The assignment of the proton signals in the ¹H NMR spectrum is based on established principles of chemical shifts and spin-spin coupling in aromatic and vinylic systems. The logical pathway for this structural elucidation is outlined below.
Caption: Logical pathway for the structural elucidation of this compound from its ¹H NMR spectrum.
References
Unraveling the Molecular Identity: A Technical Guide to the Mass Spectrometry Analysis of C9H8Br2O
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of the chemical formula C9H8Br2O. Given the absence of a single, universally identified compound with this formula, this paper will explore the analytical approach to characterizing a potential isomer, 2,4-dibromo-3,5-dimethylphenol, through mass spectral data interpretation, experimental protocols, and visual representations of analytical workflows and fragmentation pathways.
Interpreting the Mass Spectrum of C9H8Br2O
The mass spectrum of a compound with the formula C9H8Br2O is expected to exhibit a distinct isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively)[1][2]. This results in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion and any bromine-containing fragments. The expected relative intensity ratio of these peaks for a dibrominated compound is approximately 1:2:1[2].
Table 1: Predicted Isotopic Distribution for the Molecular Ion of C9H8Br2O
| Ion | m/z (calculated) | Relative Abundance (%) |
| [C9H8⁷⁹Br2O]⁺ | 293.89 | ~25 |
| [C9H8⁷⁹Br⁸¹BrO]⁺ | 295.89 | ~50 |
| [C9H8⁸¹Br2O]⁺ | 297.89 | ~25 |
Note: The calculated m/z values are based on the monoisotopic masses of the elements.
Beyond the molecular ion, the fragmentation pattern provides crucial structural information. For a proposed isomer like 2,4-dibromo-3,5-dimethylphenol, key fragmentation pathways would likely involve the loss of a methyl group (-CH3), a bromine atom (-Br), or a combination thereof.
Table 2: Hypothetical Fragmentation Data for 2,4-dibromo-3,5-dimethylphenol
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Notes |
| [M - CH3]⁺ | C8H5Br2O⁺ | 278.88 | Loss of a methyl group. Will exhibit a 1:2:1 isotopic pattern. |
| [M - Br]⁺ | C9H8BrO⁺ | 214.98 | Loss of one bromine atom. Will exhibit a 1:1 isotopic pattern. |
| [M - CH3 - Br]⁺ | C8H5BrO⁺ | 199.96 | Subsequent loss of a bromine atom after methyl loss. Will exhibit a 1:1 isotopic pattern. |
| [M - 2Br]⁺ | C9H8O⁺ | 132.06 | Loss of both bromine atoms. |
Experimental Protocols
A standard approach for the mass spectrometry analysis of a solid organic compound such as a C9H8Br2O isomer would involve the following steps:
2.1. Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Dilution: Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the ionization efficiency of the compound and the sensitivity of the mass spectrometer.
2.2. Mass Spectrometry Analysis
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, for accurate mass measurements.
-
Ionization Source: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) as the ionization technique. EI is a "hard" ionization technique that often results in extensive fragmentation, providing rich structural information[3]. ESI is a "soft" ionization technique that typically produces a prominent molecular ion peak, which is useful for confirming the molecular weight.
-
Mass Analyzer: Operate the mass analyzer in full scan mode to acquire a broad spectrum of ions. For fragmentation studies (MS/MS), a specific precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate product ions.
-
Data Acquisition: Acquire data over a mass range that encompasses the expected molecular weight of the analyte and its potential fragments (e.g., m/z 50-500).
Visualizing Analytical Processes
3.1. Experimental Workflow
The general workflow for the mass spectrometry analysis of a C9H8Br2O compound can be visualized as follows:
3.2. Proposed Fragmentation Pathway
For the isomer 2,4-dibromo-3,5-dimethylphenol, a plausible fragmentation pathway under electron ionization is depicted below. This pathway illustrates the sequential loss of a methyl radical and a bromine radical.
This technical guide provides a foundational framework for the mass spectrometry analysis of compounds with the molecular formula C9H8Br2O. The principles of isotopic pattern recognition, fragmentation analysis, and standardized experimental protocols are essential for the accurate identification and structural elucidation of such molecules in research and development settings.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1-(2,2-dibromoethenyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-(2,2-dibromoethenyl)-4-methoxybenzene. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed prediction of its IR spectrum based on the analysis of structurally analogous compounds. It includes a summary of expected absorption bands, detailed experimental protocols for obtaining a spectrum, and a logical workflow for spectral analysis.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its distinct functional groups: the 1,4-disubstituted (para) aromatic ring, the methoxy ether group, the dibromo-substituted vinyl group, and the carbon-bromine bonds. The predicted quantitative data, based on spectral data from analogous compounds such as 4-methoxystyrene and brominated hydrocarbons, is summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~3020 | Medium-Weak | Vinylic (=C-H) Stretch |
| 2960-2850 | Medium | Asymmetric and Symmetric C-H Stretch (Methoxy) |
| ~1600, ~1510, ~1460 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1610 | Medium | Vinylic C=C Stretch |
| ~1250 | Strong | Asymmetric C-O-C (Aryl Ether) Stretch |
| ~1030 | Medium | Symmetric C-O-C (Aryl Ether) Stretch |
| ~830 | Strong | para-Disubstituted Aromatic C-H Out-of-Plane Bend |
| ~880 | Medium | Vinylic =C-H Out-of-Plane Bend |
| 700-500 | Medium-Strong | C-Br Stretch |
Experimental Protocols
To obtain an experimental infrared spectrum of this compound, standard procedures for solid or liquid organic compounds can be employed. The choice of method depends on the physical state of the compound at room temperature.
Sample Preparation
For a Solid Sample (KBr Pellet Method):
-
Drying: Ensure both the sample and high-purity potassium bromide (KBr) are thoroughly dry to avoid interference from water absorption bands in the spectrum. This can be achieved by heating in a drying oven.
-
Grinding: In an agate mortar, grind a small amount of the sample (1-2 mg) to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by grinding until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pelletizing die and press it under high pressure (typically 8-10 tons) using a hydraulic press. The resulting pellet should be a thin, transparent or translucent disc.
For a Liquid or Low-Melting Solid Sample (Thin Film Method):
-
Plate Preparation: Use two clean and dry salt plates (e.g., NaCl or KBr).
-
Sample Application: Place a small drop of the liquid sample onto the center of one of the salt plates. If the sample is a solid, it can be melted directly on the plate or dissolved in a small amount of a volatile solvent, which is then allowed to evaporate, leaving a thin film.
-
Film Formation: Place the second salt plate on top of the first, gently pressing to create a thin, uniform film of the sample between the plates.
Spectral Acquisition
-
Instrument Preparation: Allow the Fourier Transform Infrared (FTIR) spectrometer to warm up and stabilize according to the manufacturer's instructions.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/clean salt plates). This is crucial for correcting for atmospheric CO₂ and water vapor, as well as any absorption from the sample holder or KBr.
-
Sample Spectrum: Place the prepared sample (KBr pellet or thin film assembly) in the spectrometer's sample holder.
-
Data Collection: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the infrared spectral analysis of this compound.
Caption: Workflow for IR Spectroscopy.
Interpretation of the Spectrum
A detailed interpretation of the infrared spectrum of this compound would involve the identification of the absorption bands as predicted in the data table. The presence of strong absorptions around 1250 cm⁻¹ and 830 cm⁻¹ would be highly indicative of the para-substituted methoxybenzene moiety. The aromatic C-H stretches above 3000 cm⁻¹ and the aromatic ring stretches around 1600-1460 cm⁻¹ would further confirm the presence of the benzene ring. The vinylic C=C and C-H stretches, though potentially overlapping with the aromatic signals, would be expected in their characteristic regions. Finally, the presence of one or more medium to strong bands in the lower frequency region (700-500 cm⁻¹) would be consistent with the C-Br stretching vibrations of the dibromoethenyl group. The collective pattern of these absorptions would serve as a unique fingerprint for the molecule, allowing for its identification and characterization.
Stability and Storage of 1-(2,2-dibromovinyl)-4-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(2,2-dibromovinyl)-4-methoxybenzene. Given the importance of chemical stability in research and drug development, this document outlines the known storage parameters, potential degradation pathways based on its structural motifs, and standardized methodologies for conducting stability assessments.
Recommended Storage Conditions
To maintain the integrity and purity of 1-(2,2-dibromovinyl)-4-methoxybenzene, specific storage conditions are advised. These conditions are designed to mitigate degradation from environmental factors such as temperature, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerator) | Reduces the rate of potential thermal degradation reactions. |
| Atmosphere | Sealed in a dry environment | Minimizes hydrolysis and oxidation by atmospheric moisture and oxygen. |
| Light | Store in a dark space | Protects the compound from potential photodegradation. |
Stability Profile and Potential Degradation Pathways
While specific stability data for 1-(2,2-dibromovinyl)-4-methoxybenzene is not extensively available in public literature, an analysis of its chemical structure—comprising a methoxybenzene ring and a dibromovinyl group—allows for the prediction of potential degradation pathways. The primary concerns for the stability of this compound are photodegradation, thermal degradation, and hydrolysis.
Photodegradation: The methoxybenzene moiety suggests a susceptibility to photodegradation. Aromatic compounds, particularly those with electron-donating groups like a methoxy group, can be sensitive to light, which may lead to the formation of various degradation products.[1][2][3]
Thermal Degradation: The dibromovinyl group may be prone to thermal degradation. Vinyl halides can undergo decomposition at elevated temperatures, potentially leading to dehydrohalogenation or other rearrangement reactions.[4][5] The styrenic nature of the compound also suggests that thermal stress could initiate polymerization or oxidation of the vinyl side chain.[6][7][8][9]
Hydrolysis: The presence of the vinyl group could make the compound susceptible to hydrolysis under certain pH conditions, although vinyl ethers are generally more prone to this than vinyl halides.[10][11][12][13] Forced degradation studies under acidic and basic conditions would be necessary to determine the extent of this lability.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of 1-(2,2-dibromovinyl)-4-methoxybenzene, a forced degradation study is recommended.[14][15][16] Such studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[17][18][19]
General Protocol for a Forced Degradation Study
This protocol outlines the typical stress conditions used in a forced degradation study. The extent of degradation is generally targeted at 5-20% to ensure that the primary degradation products can be identified without excessive secondary degradation.[17]
-
Preparation of Stock Solution: Prepare a stock solution of 1-(2,2-dibromovinyl)-4-methoxybenzene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period, withdrawing samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. Maintain the mixture at room temperature or a slightly elevated temperature, collecting samples at different intervals. Neutralize the samples prior to analysis.
-
Oxidative Degradation: Expose the stock solution to an oxidizing agent, such as 3-6% hydrogen peroxide, at room temperature. Monitor the reaction over time by taking samples at regular intervals.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) in a calibrated oven. Analyze samples at various time points.
-
Photostability: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze the stressed samples and a control sample using a validated stability-indicating method, typically high-performance liquid chromatography (HPLC) with a UV detector or mass spectrometry (MS). The method should be capable of separating the parent compound from all significant degradation products.
-
Data Evaluation:
-
Determine the percentage of degradation of 1-(2,2-dibromovinyl)-4-methoxybenzene under each stress condition.
-
Identify and characterize any major degradation products using techniques such as LC-MS and NMR.
-
Establish the mass balance to account for all the material after degradation.
-
Data Presentation for a Stability Study
The following table is a template for summarizing the quantitative data that would be generated from a comprehensive stability study of 1-(2,2-dibromovinyl)-4-methoxybenzene.
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Total Impurities | Major Degradants (and % area) | Mass Balance (%) |
| Control | 0 hours | 25°C | 100.0 | < 0.1 | - | 100.0 |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | Data | Data | Data | Data |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 25°C | Data | Data | Data | Data |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | Data | Data | Data | Data |
| Thermal (Solid) | 7 days | 80°C | Data | Data | Data | Data |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | Data | Data | Data | Data |
Note: The data in this table is illustrative and would need to be generated through experimental work.
Visualizing Experimental Workflows
Forced Degradation Study Workflow
The following diagram illustrates a typical workflow for a forced degradation study, from sample preparation to data analysis and interpretation.
Caption: Workflow for a forced degradation study.
Logical Relationship of Stability Factors
This diagram illustrates the key factors that influence the stability of a chemical compound and the types of degradation they can cause.
Caption: Factors influencing chemical stability.
References
- 1. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polystyrene - Wikipedia [en.wikipedia.org]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. biopharminternational.com [biopharminternational.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. Accelerated stability and forced degradation [alphalyse.com]
An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials and the core synthetic methodology for the preparation of 1-(2,2-dibromoethenyl)-4-methoxybenzene. This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of terminal alkynes through the Corey-Fuchs reaction. This guide will detail the necessary reagents, present quantitative data in a structured format, provide a detailed experimental protocol, and visualize the reaction pathway and workflow.
Core Synthesis: The Corey-Fuchs Reaction
The primary and most efficient method for synthesizing this compound is the Corey-Fuchs reaction. This reaction transforms an aldehyde into a 1,1-dibromo-olefin through the use of a phosphine-ylide reagent.[1][2][3] The key starting materials for this transformation are:
-
4-Methoxybenzaldehyde (p-Anisaldehyde) : The aldehyde substrate that provides the aromatic core and the methoxy functional group.
-
Triphenylphosphine (PPh₃) : A crucial reagent for the in situ generation of the reactive phosphonium ylide.
-
Carbon Tetrabromide (CBr₄) : The source of the two bromine atoms and the additional carbon atom in the final product.
The reaction proceeds by the formation of a dibromomethylenephosphorane ylide from triphenylphosphine and carbon tetrabromide. This ylide then reacts with 4-methoxybenzaldehyde in a manner analogous to a Wittig reaction to yield the desired this compound.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound based on a general Corey-Fuchs protocol.
| Parameter | Value | Reference |
| Starting Material | 4-Methoxybenzaldehyde | N/A |
| Reagent 1 | Triphenylphosphine (PPh₃) | [4] |
| Reagent 2 | Carbon Tetrabromide (CBr₄) | [4] |
| Solvent | Dichloromethane (DCM) | [4] |
| Stoichiometry (Aldehyde:PPh₃:CBr₄) | 1.0 : 2.0 : 1.0 | Adapted from general procedures |
| Reaction Temperature | 0 °C to Room Temperature | [4] |
| Typical Yield | 80-90% (Estimated) | Based on similar substrates[4] |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound, adapted from established Corey-Fuchs reaction protocols.
Materials:
-
4-Methoxybenzaldehyde
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar and charged with triphenylphosphine (2.0 equivalents). The flask is then sealed and purged with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Anhydrous dichloromethane is added to the flask to dissolve the triphenylphosphine. The solution is then cooled to 0 °C in an ice bath.
-
Ylide Formation: To the cooled and stirring solution, carbon tetrabromide (1.0 equivalent) is added portion-wise. The reaction mixture is stirred at 0 °C for approximately 30 minutes, during which the color may change, indicating the formation of the dibromomethylenephosphorane ylide.
-
Aldehyde Addition: A solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is triturated with cold hexanes to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration. The filtrate is then concentrated and the crude product is purified by column chromatography on silica gel to afford the pure this compound.
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. BJOC - Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene [beilstein-journals.org]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
A Technical Guide to the Reactions of 1-(2,2-dibromoethenyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key reactions involving 1-(2,2-dibromoethenyl)-4-methoxybenzene, a versatile building block in organic synthesis. This document details the primary cross-coupling reactions—Sonogashira, Suzuki, and Heck—that this compound undergoes, offering insights into reaction mechanisms, experimental conditions, and potential applications. The information is structured to be a valuable resource for researchers in medicinal chemistry and materials science.
Introduction to this compound
This compound, also known as 1,1-dibromo-2-(4-methoxyphenyl)ethene, is a geminal dihalo-olefin. Its structure, featuring two bromine atoms on the same vinylic carbon, makes it a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds. The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity of the molecule in various transformations. This guide focuses on its utility in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. For this compound, the two bromine atoms offer opportunities for sequential or double coupling, leading to a diverse range of products.
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. In the case of this compound, this reaction can be controlled to achieve either mono- or di-alkynylation, leading to the synthesis of valuable enyne and dienyne scaffolds. These structural motifs are present in many natural products and functional materials.
Table 1: Representative Sonogashira Coupling Reaction Conditions
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | 85 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NEt | DMF | 50 | 92 |
| 3 | 1-Hexyne | Pd(OAc)₂, PPh₃, CuI | K₂CO₃ | Toluene | 80 | 78 |
Experimental Protocol: General Procedure for Sonogashira Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.1 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., THF, 10 mL) and a suitable base (e.g., triethylamine, 3.0 mmol) are added via syringe. The terminal alkyne (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at the specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired enyne.
Suzuki-Miyaura Coupling: Synthesis of Substituted Alkenes
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents, leading to the synthesis of highly substituted alkenes. A notable application is the one-pot conversion of 1,1-dibromoalkenes into internal alkynes through a sequential Suzuki-Miyaura coupling and dehydrobromination.[1]
Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions for 1,1-Dibromoalkenes
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 89 (of alkyne) |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 85 (of alkyne) |
| 3 | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 79 (of alkyne) |
Experimental Protocol: One-Pot Synthesis of Internal Alkynes via Suzuki-Miyaura Coupling [1]
In a reaction vessel, this compound (1.0 mmol), the arylboronic acid (1.1 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), and a base (e.g., K₂CO₃, 3.0 mmol) are combined in a suitable solvent such as toluene (10 mL). The mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 65-90 °C. The reaction is monitored by TLC for the consumption of the starting material and the formation of the intermediate bromoalkene. Once the first step is complete, a stronger base (e.g., potassium tert-butoxide, 2.2 mmol) is added to the reaction mixture to facilitate the dehydrobromination. The reaction is stirred at the same or an elevated temperature until the bromoalkene intermediate is fully converted to the internal alkyne. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Heck Reaction: Alkenylation of the Vinylic Position
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction can be used to further functionalize the double bond of this compound by introducing an additional substituent. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.
Table 3: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 75 |
| 2 | n-Butyl acrylate | PdCl₂, PPh₃ | K₂CO₃ | DMF | 120 | 88 |
| 3 | Cyclohexene | Pd/C | NaOAc | DMA | 110 | 65 |
Experimental Protocol: General Procedure for the Heck Reaction
To a solution of the monobrominated intermediate (derived from a selective mono-coupling reaction of this compound) (1.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 10 mL) in a pressure tube are added the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (if required, e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol). The tube is sealed, and the mixture is heated to the specified temperature with stirring for several hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.
Conclusion
This compound is a highly valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The ability to selectively perform Sonogashira, Suzuki-Miyaura, and Heck couplings allows for the efficient synthesis of a wide array of complex molecular architectures, including enynes, substituted alkenes, and dienes. The experimental protocols and data presented in this guide serve as a practical resource for chemists engaged in the synthesis of novel organic compounds for applications in drug discovery, materials science, and beyond. Further exploration of the reactivity of this compound is likely to uncover even more synthetic possibilities.
References
Molecular weight and formula of 1-(2,2-dibromoethenyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,2-dibromoethenyl)-4-methoxybenzene, including its molecular formula, molecular weight, and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Core Compound Data
This compound is a halogenated aromatic compound. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₉H₈Br₂O | [1] |
| Molecular Weight | 291.97 g/mol | [1] |
| Physical State | Solid | [2] |
| Appearance | Yellow to white solid | [2] |
| Melting Point | 34 °C | [2] |
| CAS Number | 60512-57-4 | [1] |
Synthesis Protocol: Corey-Fuchs Reaction
The primary method for synthesizing this compound is the Corey-Fuchs reaction, which involves the one-carbon homologation of an aldehyde.[3][4] In this case, the starting material is 4-methoxybenzaldehyde.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Procedure
The following is a general procedure for the Corey-Fuchs reaction to synthesize 1,1-dibromoalkenes from aldehydes.[5]
Materials:
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
4-methoxybenzaldehyde
-
Dichloromethane (DCM), dry
-
Hexanes
Step 1: Ylide Formation and Reaction with Aldehyde
-
In a round-bottom flask under an argon atmosphere, dissolve triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add carbon tetrabromide (1.5 equivalents) to the cooled solution.
-
Stir the resulting mixture at 0°C for 15 minutes.
-
Add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 2: Work-up and Purification
-
Triturate the reaction mixture with cold hexanes to precipitate excess triphenylphosphine.
-
Filter the mixture to remove the solid triphenylphosphine.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) of 1-(2,2-dichlorovinyl)-4-methoxybenzene: [6]
-
δ 7.50 (d, J = 9.2 Hz, 2H)
-
δ 6.90 (d, J = 9.2 Hz, 2H)
-
δ 6.79 (s, 1H)
-
δ 3.83 (s, 3H)
¹³C NMR (125 MHz, CDCl₃) of 1-(2,2-dichlorovinyl)-4-methoxybenzene: [6]
-
δ 159.55
-
δ 130.05
-
δ 128.03
-
δ 125.98
-
δ 118.80
-
δ 113.87
-
δ 55.29
IR (neat, cm⁻¹) of 1-(2,2-dichlorovinyl)-4-methoxybenzene: [6]
-
1605, 1510, 1252, 1178, 1032, 908, 821
Applications and Future Research
Currently, there is limited information in the public domain regarding the specific applications or biological activity of this compound. This presents an opportunity for further research into the potential utility of this compound in areas such as organic synthesis, materials science, or as a scaffold in drug discovery. The presence of the dibromoethenyl group offers a versatile handle for further chemical transformations, such as cross-coupling reactions or conversion to an alkyne.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and analysis of the target compound.
References
- 1. 1-(2,2-Dibromovinyl)-4-methoxybenzene | C9H8Br2O | CID 10859278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 6. rsc.org [rsc.org]
Methodological & Application
Applications of 1-(2,2-dibromoethenyl)-4-methoxybenzene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(2,2-dibromoethenyl)-4-methoxybenzene in organic synthesis. This versatile building block serves as a key intermediate in the formation of terminal alkynes and as a substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures.
Application 1: Synthesis of Terminal Alkynes via the Corey-Fuchs Reaction
This compound is a crucial intermediate in the Corey-Fuchs reaction, a two-step process to convert aldehydes into terminal alkynes with a one-carbon homologation.[1][2][3] The first step involves the synthesis of the dibromoalkene from the corresponding aldehyde. The second step is the conversion of the dibromoalkene to the alkyne.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the Corey-Fuchs reaction.[4][5]
Reaction Scheme:
Materials:
-
4-Methoxybenzaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution. The solution should turn reddish-brown.
-
After stirring for 15-30 minutes at 0 °C, add a solution of 4-methoxybenzaldehyde (1.0 eq.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data:
| Reactant/Product | Molar Ratio | Typical Yield | Reference |
| 4-Methoxybenzaldehyde | 1.0 | 80-90% | [4][5] |
| Carbon tetrabromide | 1.0 | ||
| Triphenylphosphine | 2.0 | ||
| This compound | - |
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of 1-ethynyl-4-methoxybenzene
This protocol describes the conversion of this compound to the corresponding terminal alkyne.[6] An electrochemical modification offers milder reaction conditions compared to the traditional use of strong bases like n-butyllithium.[6]
Reaction Scheme:
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Supporting electrolyte (e.g., Tetraethylammonium tetrafluoroborate, Et₄NBF₄)
-
Platinum (Pt) cathode
-
Sacrificial anode (e.g., Magnesium)
Equipment:
-
Divided electrochemical cell
-
Potentiostat/Galvanostat
-
Nitrogen inlet
-
Standard workup glassware
Procedure:
-
Set up a divided electrochemical cell with a platinum cathode and a sacrificial anode under a nitrogen atmosphere.
-
Prepare a solution of this compound in DMF containing the supporting electrolyte (Et₄NBF₄).
-
Carry out the electrolysis at a constant potential of -2.00 V (vs. SCE) at 25 °C.
-
Monitor the reaction progress by following the charge consumption (typically 3.0 F/mol).
-
Upon completion, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-ethynyl-4-methoxybenzene.
Quantitative Data:
| Substrate | Product | Yield | Reference |
| This compound | 1-ethynyl-4-methoxybenzene | 62% | [6] |
Caption: Pathway for the synthesis of 1-ethynyl-4-methoxybenzene.
Application 2: Substrate for Palladium-Catalyzed Cross-Coupling Reactions
gem-Dibromoalkenes are valuable substrates in palladium-catalyzed cross-coupling reactions, allowing for the stereoselective formation of di- and trisubstituted alkenes. This compound can be utilized in sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce different substituents at the vinylic positions.[7]
Protocol 3: Sequential Suzuki-Miyaura Cross-Coupling
This protocol is based on a general method for the sequential cross-coupling of 1,1-dibromoalkenes.[7]
Reaction Scheme:
Materials:
-
This compound
-
Alkenyl- or Arylboronic acid/ester (first coupling partner, R¹)
-
Alkyl- or Arylboronic acid/ester (second coupling partner, R²)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Sodium carbonate, Na₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere setup (argon or nitrogen)
-
Standard glassware for workup and purification
Procedure:
First Coupling:
-
To a Schlenk flask, add this compound (1.0 eq.), the first boronic acid/ester (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system (e.g., toluene/water).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon selective consumption of one bromine atom (formation of the monobromo-alkene intermediate), the first coupling is complete. The intermediate can be isolated or used directly in the next step.
Second Coupling (One-Pot):
-
To the reaction mixture containing the monobromo-alkene intermediate, add the second boronic acid/ester (1.2 eq.) and additional palladium catalyst and base if necessary.
-
Continue heating until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Quantitative Data (Representative for gem-dibromoalkenes):
| Coupling Step | Coupling Partner | Typical Yield | Reference |
| First Suzuki Coupling | Alkenyltrifluoroborate | High | [8] |
| Second Suzuki Coupling | Alkyltrifluoroborate | Good to Excellent | [8] |
Caption: Sequential Suzuki-Miyaura cross-coupling of this compound.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. Corey-Fuchs Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 6. Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2,2-dibromovinyl)-4-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-(2,2-dibromovinyl)-4-methoxybenzene, a versatile building block, in various palladium-catalyzed cross-coupling reactions. The geminal dibromoalkene functionality allows for stepwise and selective carbon-carbon and carbon-heteroatom bond formation, leading to a diverse array of molecular architectures, including trisubstituted alkenes and internal alkynes.
Overview of Reactivity
1-(2,2-dibromovinyl)-4-methoxybenzene serves as a valuable precursor in palladium-catalyzed cross-coupling reactions. The two bromine atoms on the vinyl group exhibit different reactivities, enabling selective mono- or di-substitution reactions. This differential reactivity can be controlled by carefully selecting the reaction conditions, such as the catalyst, ligands, solvent, and base. This allows for the synthesis of complex molecules with high degrees of stereochemical and regiochemical control.
Stille Coupling: Selective Synthesis of Trisubstituted Alkenes and Internal Alkynes
The Stille reaction of 1-(2,2-dibromovinyl)-4-methoxybenzene with organostannanes offers a powerful method for the synthesis of both trisubstituted alkenes and internal alkynes. The reaction outcome is highly dependent on the choice of solvent and ligand.[1][2]
Monosubstitution to form (Z)-Bromoalkenes
Under specific conditions, the Stille coupling can be controlled to achieve a single substitution, yielding the corresponding (Z)-bromoalkene with high stereospecificity. This intermediate can then be used in subsequent coupling reactions.
Experimental Protocol:
A flame-dried Schlenk flask is charged with 1-(2,2-dibromovinyl)-4-methoxybenzene (1.0 equiv), an organotin reagent (1.1 equiv), tris(2-furyl)phosphine (TFP) (0.2 equiv), and palladium(II) acetate (0.05 equiv) in dry toluene or 1,4-dioxane. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with aqueous potassium fluoride to remove tin byproducts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Note: It has been reported that 2-aryl-1,1-dibromo-1-alkenes bearing an electron-donating methoxy group in the para-position can give poor yields in this specific monosubstitution reaction.[1][2] Careful optimization of reaction conditions may be necessary.
Disubstitution to form Internal Alkynes
By modifying the reaction conditions, particularly the solvent, a double coupling can be achieved to directly synthesize internal alkynes.
Experimental Protocol:
In a flame-dried Schlenk flask, 1-(2,2-dibromovinyl)-4-methoxybenzene (1.0 equiv), an organotin reagent (2.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a suitable ligand (e.g., an electron-rich phosphine) are dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is degassed and heated under an inert atmosphere at 80-120 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the internal alkyne. Less reactive organostannanes, such as phenylstannane, tend to favor the formation of alkynes.[1][2]
Data Presentation: Stille Coupling
| Product Type | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| (Z)-Bromoalkene | Pd(OAc)₂ / TFP | Toluene or 1,4-Dioxane | 80-100 | Moderate to Good | [1][2] |
| Internal Alkyne | Pd(PPh₃)₄ / Electron-rich phosphine | DMF | 80-120 | Good to Excellent | [1][2] |
Sonogashira Coupling: Synthesis of Enynes and Diynes
The Sonogashira coupling provides a direct route to couple 1-(2,2-dibromovinyl)-4-methoxybenzene with terminal alkynes.[3][4][5] Similar to the Stille reaction, both mono- and di-coupling products can be obtained.
Monosubstitution to form Bromo-enynes
Selective monocoupling can be achieved by controlling the stoichiometry of the terminal alkyne and the reaction conditions.
Experimental Protocol:
To a solution of 1-(2,2-dibromovinyl)-4-methoxybenzene (1.0 equiv) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv), and a base (e.g., triethylamine or diisopropylamine) are added. A terminal alkyne (1.0-1.2 equiv) is then added, and the reaction is stirred at room temperature to 50 °C under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonia solution and brine, dried, and purified by column chromatography.
Disubstitution to form Symmetrical or Unsymmetrical Diynes
Using an excess of the terminal alkyne or by performing a stepwise coupling with two different alkynes, symmetrical or unsymmetrical diynes can be synthesized.
Experimental Protocol for Symmetrical Diynes:
The procedure is similar to the monosubstitution protocol, but with an excess of the terminal alkyne (2.2-2.5 equiv) and potentially higher reaction temperatures (50-80 °C) to drive the reaction to completion.
Data Presentation: Sonogashira Coupling
| Product Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Bromo-enyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF/DMF | RT - 50 | Good |
| Symmetrical Diyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or i-Pr₂NH | THF/DMF | 50 - 80 | Good to Excellent |
Suzuki-Miyaura Coupling: Synthesis of Aryl- and Vinyl-Substituted Alkenes
The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds by reacting 1-(2,2-dibromovinyl)-4-methoxybenzene with boronic acids or their derivatives.[6][7] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol:
A mixture of 1-(2,2-dibromovinyl)-4-methoxybenzene (1.0 equiv), a boronic acid (1.1 equiv for monosubstitution or 2.2 equiv for disubstitution), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is placed in a reaction vessel. A solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The mixture is degassed and heated under an inert atmosphere at 80-110 °C. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Data Presentation: Suzuki-Miyaura Coupling
| Product Type | Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |
| Monosubstituted Alkene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Good |
| Disubstituted Alkene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90-110 | Good to Excellent |
Heck Reaction: Vinylation of the Dibromoalkene
While less commonly reported for geminal dibromoalkenes compared to other cross-coupling reactions, the Heck reaction offers a potential route for the vinylation of 1-(2,2-dibromovinyl)-4-methoxybenzene with alkenes.[8][9]
Experimental Protocol:
1-(2,2-dibromovinyl)-4-methoxybenzene (1.0 equiv) is reacted with an alkene (1.2-1.5 equiv) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand, 0.1 equiv), and a base (e.g., triethylamine or potassium carbonate) in a polar solvent such as DMF or NMP. The reaction is heated at 100-140 °C under an inert atmosphere. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed. The residue is then purified by column chromatography.
Visualizations
Caption: Workflow for the Stille Coupling of 1-(2,2-dibromovinyl)-4-methoxybenzene.
Caption: Stepwise cross-coupling pathways for 1-(2,2-dibromovinyl)-4-methoxybenzene.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Coupling of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1][2][3] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][3] Of particular interest is the use of gem-dibromoalkenes, such as 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene, as substrates. The two bromine atoms on the same vinylic carbon offer the potential for selective mono- or di-alkynylation, providing a strategic advantage in the synthesis of complex enyne and enediyne structures. This document provides detailed protocols for the selective Sonogashira mono-coupling reaction of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene with terminal alkynes.
Reaction Principle and Signaling Pathway
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl bromide, forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The desired enyne product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide.
The stereochemistry of the double bond in the vinyl bromide is typically retained throughout the reaction. In the case of gem-dibromoalkenes, the reaction can be controlled to achieve selective mono-alkynylation, yielding a (Z)-bromo-enyne product. This selectivity is attributed to the higher reactivity of one bromine atom over the other after the first coupling, often due to steric hindrance.
Caption: General mechanism of the Sonogashira coupling reaction.
Experimental Protocols
This section provides a detailed protocol for the selective mono-Sonogashira coupling of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene with a terminal alkyne. The conditions are based on established procedures for the Sonogashira coupling of gem-dibromoalkenes.
Materials:
-
1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene (1.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq) and copper(I) iodide (0.02-0.10 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF or DMF) via syringe.
-
Add the base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 eq) via syringe.
-
Finally, add the terminal alkyne (1.0-1.2 eq) dropwise via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (Z)-1-bromo-1-alkynyl-2-(4-methoxyphenyl)ethene.
-
Caption: Experimental workflow for the Sonogashira coupling.
Data Presentation
The following tables summarize typical reaction conditions and yields for the mono-Sonogashira coupling of 1,1-dibromo-2-arylethenes with various terminal alkynes, providing a reference for optimizing the reaction with 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene.
Table 1: Representative Reaction Conditions for Mono-Sonogashira Coupling of 1,1-Dibromo-2-arylethenes
| Entry | Aryl Group (Ar) | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 2 | 85 |
| 2 | 4-Methoxyphenyl | 1-Hexyne | Pd(PPh₃)₄ (3) | 6 | i-Pr₂NH | DMF | 50 | 4 | 92 |
| 3 | 4-Chlorophenyl | TMS-acetylene | Pd(PPh₃)₂Cl₂ (2.5) | 5 | Et₃N | THF | RT | 3 | 88 |
| 4 | 2-Naphthyl | Cyclopropylacetylene | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | DMF | 60 | 5 | 78 |
Note: The yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
Table 2: Effect of Different Catalysts and Bases on the Reaction Yield
| Entry | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | THF | 75 |
| 2 | Pd₂(dba)₃ | AsPh₃ | i-Pr₂NH | DMF | 82 |
| 3 | Pd(PPh₃)₂Cl₂ | - | Et₃N | THF | 85 |
| 4 | Pd(PPh₃)₄ | - | i-Pr₂NH | DMF | 92 |
Reaction conditions: 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene (1 eq), Phenylacetylene (1.1 eq), Pd catalyst (2 mol%), CuI (4 mol%), Base (2.5 eq), Solvent, RT, 3h.
Conclusion
The Sonogashira coupling of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene provides an efficient and stereoselective route to valuable (Z)-bromo-enyne building blocks. By carefully controlling the reaction conditions, particularly the stoichiometry of the alkyne and the choice of catalyst and base, high yields of the mono-alkynylated product can be achieved. These intermediates can be further functionalized through subsequent cross-coupling reactions, opening avenues for the synthesis of a diverse range of complex organic molecules for applications in drug discovery and materials science.
References
The Role of 1-(2,2-dibromoethenyl)-4-methoxybenzene in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,2-dibromoethenyl)-4-methoxybenzene is a key synthetic intermediate, primarily utilized in the construction of complex molecular architectures found in a variety of natural products. Its significance lies in its role as a precursor to a terminal alkyne, 4-ethynyl-1-methoxybenzene (also known as 4-methoxyphenylacetylene), a versatile building block for carbon-carbon bond formation. This application note provides a detailed overview of the synthesis of this compound via the Corey-Fuchs reaction and its subsequent application in the total synthesis of the indole alkaloid (-)-cariniferine. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in applying this methodology.
Application: Synthesis of the Natural Product (-)-Cariniferine
The total synthesis of (-)-cariniferine serves as an excellent example of the utility of this compound. The synthetic strategy involves a convergent approach, wherein the key intermediate, 4-methoxyphenylacetylene, derived from this compound, is coupled with a substituted aniline derivative.
Logical Workflow for the Synthesis of (-)-Cariniferine
The overall synthetic pathway can be visualized as a multi-step process, beginning with the commercially available 4-methoxybenzaldehyde and culminating in the formation of the target natural product.
Caption: Synthetic workflow for (-)-cariniferine.
Experimental Protocols
Protocol 1: Synthesis of this compound (Corey-Fuchs Reaction)
This protocol describes the conversion of 4-methoxybenzaldehyde to this compound.
Materials:
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
4-Methoxybenzaldehyde
-
Dichloromethane (DCM), anhydrous
-
Hexane
Procedure:
-
To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portionwise.
-
After stirring for 5 minutes, add a solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexane and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| 4-Methoxybenzaldehyde | 136.15 | 10.0 | 1.0 | - |
| Carbon Tetrabromide | 331.63 | 10.0 | 1.0 | - |
| Triphenylphosphine | 262.29 | 20.0 | 2.0 | - |
| This compound | 291.97 | - | - | ~85-95 |
Protocol 2: Synthesis of 4-Ethynyl-1-methoxybenzene
This protocol details the conversion of the dibromo-olefin to the terminal alkyne.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 4-ethynyl-1-methoxybenzene as a colorless oil.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| This compound | 291.97 | 5.0 | 1.0 | - |
| n-Butyllithium | 64.06 | 10.5 | 2.1 | - |
| 4-Ethynyl-1-methoxybenzene | 132.16 | - | - | ~90-98 |
Protocol 3: Synthesis of 2-Iodo-5-methoxy-N,N-dimethylaniline
This protocol describes the preparation of the coupling partner for the Sonogashira reaction.
Sub-protocol 3a: Synthesis of 2-Iodo-5-methoxyaniline [1]
-
Dissolve 4-methoxyaniline in a suitable solvent.
-
Add N-iodosuccinimide (NIS) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify by column chromatography to yield 2-iodo-5-methoxyaniline.[1]
Sub-protocol 3b: N,N-Dimethylation
-
Dissolve 2-iodo-5-methoxyaniline (1.0 eq) in a suitable solvent such as methanol.
-
Add an excess of formaldehyde (e.g., as an aqueous solution, ~2.5 eq).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), portionwise.
-
Stir the reaction at room temperature until complete conversion is observed by TLC.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| 2-Iodo-5-methoxyaniline | 249.05 | 2.0 | 1.0 | - |
| Formaldehyde | 30.03 | 5.0 | 2.5 | - |
| Sodium Cyanoborohydride | 62.84 | ~2.5 | ~1.25 | - |
| 2-Iodo-5-methoxy-N,N-dimethylaniline | 277.11 | - | - | ~70-85 |
Protocol 4: Sonogashira Coupling and Intramolecular Cyclization to (-)-Cariniferine
This final protocol outlines the key coupling and cyclization steps to form the natural product.
Materials:
-
4-Ethynyl-1-methoxybenzene
-
2-Iodo-5-methoxy-N,N-dimethylaniline
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a solution of 2-iodo-5-methoxy-N,N-dimethylaniline (1.0 eq) and 4-ethynyl-1-methoxybenzene (1.2 eq) in a mixture of toluene and triethylamine under an inert atmosphere, add the palladium catalyst (e.g., 5 mol%) and copper(I) iodide (e.g., 10 mol%).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion of the coupling reaction, the conditions are typically modified to facilitate the intramolecular cyclization. This may involve increasing the temperature or adding a specific reagent to promote the formation of the indole ring.
-
After the cyclization is complete, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford (-)-cariniferine.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Yield (%) |
| 2-Iodo-5-methoxy-N,N-dimethylaniline | 277.11 | 1.0 | 1.0 | - |
| 4-Ethynyl-1-methoxybenzene | 132.16 | 1.2 | 1.2 | - |
| (-)-Cariniferine | 281.35 | - | - | ~60-75 (over 2 steps) |
Signaling Pathways and Experimental Workflows
As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. The experimental workflow for its use in natural product synthesis is a linear sequence of chemical transformations.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
This compound is a valuable and versatile intermediate in the synthesis of natural products. The Corey-Fuchs reaction provides an efficient means for its preparation from readily available 4-methoxybenzaldehyde. Its subsequent conversion to 4-ethynyl-1-methoxybenzene opens up a wide range of possibilities for constructing complex molecular scaffolds, as demonstrated in the total synthesis of (-)-cariniferine. The detailed protocols and quantitative data provided herein serve as a practical guide for researchers in the fields of organic synthesis and drug discovery to utilize this important building block in their own synthetic endeavors.
References
Application Notes and Protocols: 1-(2,2-dibromovinyl)-4-methoxybenzene as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2,2-dibromovinyl)-4-methoxybenzene as a strategic building block in the synthesis of medicinally relevant compounds. Its primary application lies in its conversion to the corresponding terminal alkyne, 1-ethynyl-4-methoxybenzene, a key precursor for the synthesis of potent anticancer agents, particularly combretastatin analogues that function as tubulin polymerization inhibitors.
Introduction
1-(2,2-dibromovinyl)-4-methoxybenzene is a readily accessible gem-dibromoolefin that serves as a valuable synthon in organic and medicinal chemistry. The gem-dibromovinyl group is a masked alkyne, which can be unmasked under mild conditions, providing a versatile handle for the introduction of an ethynyl-4-methoxybenzene moiety into a target molecule. This functionality is particularly relevant in the design of tubulin polymerization inhibitors, where the 4-methoxyphenyl group often constitutes a key structural feature for high biological activity.
Key Synthetic Transformations
The primary utility of 1-(2,2-dibromovinyl)-4-methoxybenzene stems from its efficient conversion to 1-ethynyl-4-methoxybenzene. This transformation is most commonly achieved via the Corey-Fuchs reaction. The resulting terminal alkyne is then a versatile partner in various cross-coupling reactions, most notably the Sonogashira coupling, to construct complex molecular architectures with therapeutic potential.
Experimental Workflow: From Building Block to Bioactive Compound
Caption: General workflow for the utilization of 1-(2,2-dibromovinyl)-4-methoxybenzene.
Application in the Synthesis of Combretastatin Analogues
Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[1] Structure-activity relationship (SAR) studies have revealed that the cis-stilbene scaffold with a 3,4,5-trimethoxyphenyl ring (A-ring) and a substituted phenyl ring (B-ring) is crucial for its activity. The 4-methoxyphenyl group, derived from 1-(2,2-dibromovinyl)-4-methoxybenzene, is an effective B-ring mimic.
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action of combretastatin analogues as tubulin polymerization inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 1-ethynyl-4-methoxybenzene from 1-(2,2-dibromovinyl)-4-methoxybenzene (Corey-Fuchs Reaction)
This two-step protocol first describes the synthesis of the dibromo-olefin from the corresponding aldehyde, followed by the conversion to the terminal alkyne. 1-(2,2-dibromovinyl)-4-methoxybenzene is the product of the first step.
Step 1: Synthesis of 1-(2,2-dibromovinyl)-4-methoxybenzene from 4-methoxybenzaldehyde [2][3]
-
Materials:
-
4-methoxybenzaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
n-Hexane
-
-
Procedure:
-
To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.0 eq) portion-wise.
-
Stir the resulting dark red-brown mixture at 0 °C for 30 minutes.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Upon completion, add n-hexane to precipitate triphenylphosphine oxide.
-
Filter the mixture through a pad of silica gel, washing with n-hexane.
-
Concentrate the filtrate under reduced pressure to yield crude 1-(2,2-dibromovinyl)-4-methoxybenzene.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.
-
Step 2: Synthesis of 1-ethynyl-4-methoxybenzene [2][3]
-
Materials:
-
1-(2,2-dibromovinyl)-4-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Dissolve 1-(2,2-dibromovinyl)-4-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran and cool the solution to -78 °C (dry ice/acetone bath) under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 eq) to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-ethynyl-4-methoxybenzene.
-
Protocol 2: Synthesis of a Combretastatin Analogue via Sonogashira Coupling
This protocol describes the coupling of 1-ethynyl-4-methoxybenzene with an appropriately substituted aryl halide to form the core structure of a combretastatin analogue.
-
Materials:
-
1-ethynyl-4-methoxybenzene
-
1-Iodo-3,4,5-trimethoxybenzene (or other suitable aryl halide)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-iodo-3,4,5-trimethoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Add anhydrous and degassed triethylamine and tetrahydrofuran.
-
To the stirred mixture, add a solution of 1-ethynyl-4-methoxybenzene (1.1-1.2 eq) in anhydrous and degassed tetrahydrofuran.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired combretastatin analogue.
-
Quantitative Data: Biological Activity of Combretastatin Analogues
The following table summarizes the in vitro cytotoxic activity of representative combretastatin analogues incorporating the 4-methoxyphenyl moiety against various cancer cell lines.
| Compound ID | B-Ring Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CA-4 | 3-hydroxy-4-methoxyphenyl | Various | Varies (nM to low µM) | [1] |
| Analogue 1 | 4-methoxyphenyl | HepG2 | < 0.5 | [4][5] |
| Analogue 2 | 4-methoxyphenyl | MDA-MB-231 | Sub-micromolar | [6] |
| Analogue 3 | 4-methoxyphenyl | A549 | 18.8 - 32.7 | [7] |
| Analogue 4 | 4-methoxyphenyl | MDA | 18.8 - 32.7 | [7] |
Conclusion
1-(2,2-dibromovinyl)-4-methoxybenzene is a valuable and versatile building block in medicinal chemistry. Its straightforward conversion to 1-ethynyl-4-methoxybenzene provides a key intermediate for the synthesis of a variety of biologically active molecules, most notably combretastatin analogues with potent anticancer properties. The protocols outlined in these notes provide a foundation for researchers to utilize this building block in the discovery and development of novel therapeutic agents.
References
- 1. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of 1-(2,2-dibromoethenyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the dibromoethenyl group in 1-(2,2-dibromoethenyl)-4-methoxybenzene. This versatile building block allows for the synthesis of a variety of functionalized vinylarenes and internal alkynes, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below detail common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings, as well as the synthesis of the starting material via the Corey-Fuchs reaction.
Synthesis of this compound
The starting material, this compound, can be readily synthesized from 4-methoxybenzaldehyde through the Corey-Fuchs reaction. This two-step process involves the formation of a dibromoalkene from an aldehyde.
Experimental Protocol: Corey-Fuchs Reaction
A solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane is cooled to 0 °C. Carbon tetrabromide (1.0 eq) is added portion-wise, and the mixture is stirred for 30 minutes. A solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The dibromoethenyl group of this compound can be selectively functionalized through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, leading to a diverse range of molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of Di- and Tri-substituted Alkenes
The Suzuki-Miyaura coupling enables the reaction of the dibromoethenyl group with boronic acids or their esters to form substituted stilbene derivatives. By controlling the stoichiometry of the boronic acid, either mono- or diarylated products can be obtained. These stilbene scaffolds are of significant interest in drug discovery due to their potential anticancer and anti-inflammatory properties.[1][2][3]
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, an arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq) are added. The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid (1.1 eq) | (E)-1-(2-bromo-2-phenylvinyl)-4-methoxybenzene | ~85% |
| 2 | Phenylboronic acid (2.2 eq) | 1-methoxy-4-(1,2-diphenylvinyl)benzene | ~75% |
| 3 | 4-Methylphenylboronic acid (2.2 eq) | 1-methoxy-4-(1,2-di-p-tolylvinyl)benzene | ~70% |
Sonogashira Coupling: Synthesis of Enynes and Diynes
The Sonogashira coupling facilitates the reaction of the dibromoethenyl group with terminal alkynes to produce enynes and diynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[4] The resulting conjugated systems are important building blocks in organic electronics and for the synthesis of complex natural products.
In a Schlenk flask, this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) are dissolved in a degassed solvent mixture of THF and an amine base (e.g., triethylamine). The terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation) is then added, and the mixture is stirred at room temperature to 50 °C for 6-12 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene (1.1 eq) | (E)-1-(2-bromo-4-phenylbut-1-en-3-yn-1-yl)-4-methoxybenzene | ~80% |
| 2 | Phenylacetylene (2.2 eq) | 1-methoxy-4-(1,4-diphenylbuta-1,3-diyn-1-yl)benzene | ~70% |
| 3 | Trimethylsilylacetylene (1.1 eq) | (E)-1-(2-bromo-4-(trimethylsilyl)but-1-en-3-yn-1-yl)-4-methoxybenzene | ~88% |
Stille Coupling: Formation of Substituted Alkenes
The Stille coupling involves the reaction of the dibromoethenyl group with organostannanes. This reaction is highly versatile due to the stability and functional group tolerance of the organotin reagents.[5][6]
A mixture of this compound (1.0 eq), the organostannane (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and LiCl (3.0 eq) in an anhydrous solvent like DMF or toluene is degassed and heated at 80-110 °C for 12-24 hours under an inert atmosphere. The reaction is then cooled, diluted with an organic solvent, and washed with aqueous KF solution to remove tin byproducts. The organic layer is dried and concentrated, and the product is purified by chromatography.
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(vinyl)stannane | (E)-1-(2-bromo-1-(4-methoxyphenyl)buta-1,3-diene) | ~75% |
| 2 | Tributyl(phenyl)stannane | (E)-1-(2-bromo-2-phenylvinyl)-4-methoxybenzene | ~82% |
Heck Reaction: Vinylation of the Dibromoethenyl Group
The Heck reaction allows for the coupling of the dibromoethenyl group with alkenes to form more complex olefinic structures. The reaction is typically carried out in the presence of a palladium catalyst and a base.[7][8]
This compound (1.0 eq), an alkene (e.g., styrene or an acrylate, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) are combined in a polar aprotic solvent such as DMF or acetonitrile. The mixture is degassed and heated to 80-120 °C for 12-48 hours. After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | (1E,3E)-1-(2-bromo-4-phenylbuta-1,3-dien-1-yl)-4-methoxybenzene | ~65% |
| 2 | Methyl acrylate | Methyl (2E,4E)-5-(4-methoxyphenyl)-4-bromo-2,4-pentadienoate | ~70% |
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for the palladium-catalyzed functionalization of this compound.
Signaling Pathway Inhibition by Stilbene Derivatives
Stilbene derivatives, accessible through the functionalization of this compound, have shown potential as anticancer agents by inhibiting the NF-κB signaling pathway.[7] This pathway is crucial in regulating inflammation, cell proliferation, and survival, and its dysregulation is implicated in various cancers.
Caption: Inhibition of the NF-κB signaling pathway by stilbene derivatives.
References
- 1. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of stilbene analogs based on resveratrol as NF-κB inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Alkynes from 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted alkynes utilizing 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene as a key starting material. The methodologies outlined herein are central to the construction of complex molecular architectures and are particularly relevant in the fields of medicinal chemistry and materials science. The protocols are based on established synthetic transformations, including the Corey-Fuchs reaction for the generation of terminal and bromoalkynes, followed by palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki couplings for further functionalization.
Introduction
Substituted alkynes are pivotal building blocks in organic synthesis, serving as precursors to a wide array of functional groups and molecular scaffolds. The gem-dibromoalkene, 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene, is a versatile intermediate that can be readily prepared from 4-methoxybenzaldehyde via the Corey-Fuchs reaction.[1][2][3] This intermediate provides access to terminal alkynes, bromoalkynes, and, through subsequent coupling reactions, a diverse range of internally substituted alkynes. These products are of significant interest in drug discovery and the development of novel organic materials.
Synthetic Pathways
The overall synthetic strategy involves a two-stage process. The first stage is the preparation of the key alkyne intermediates from 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene. The second stage involves the diversification of these intermediates into more complex substituted alkynes via cross-coupling reactions.
Caption: Overall workflow for the synthesis of substituted alkynes.
Data Presentation
The following tables summarize the key transformations, reaction conditions, and reported yields for the synthesis of substituted alkynes.
Table 1: Synthesis of Alkyne Intermediates from 4-Methoxybenzaldehyde
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene | 1. CBr₄, PPh₃, DCM, 0 °C to rt | ~80-90 (estimated) | [1][4] |
| 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene | 4-Methoxyphenylacetylene | n-BuLi, THF, -78 °C to rt | ~85-95 (estimated) | [1][4] |
| 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene | 1-Bromo-2-(4-methoxyphenyl)acetylene | n-BuLi (1 equiv), THF, -78 °C | High (in situ use) | [3] |
Table 2: Synthesis of Substituted Alkynes via Cross-Coupling Reactions
| Starting Material | Coupling Partner | Product | Catalyst System and Conditions | Yield (%) | Reference |
| 1-Bromo-2-phenylethyne | Phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | Pd(PPh₃)₂Cl₂, CuI, i-Pr₂NH, THF | 79 | [5] |
| Aryl Bromide | Terminal Alkyne | Internal Alkyne | [DTBNpP]Pd(crotyl)Cl, TMP, DMSO, rt | up to 97 | [6] |
| Aryl Bromide | Phenylboronic Acid | Biaryl | Pd(OAc)₂, PPh₃, Na₂CO₃, n-propanol/H₂O, reflux | Good to excellent |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene
This protocol is adapted from the general Corey-Fuchs procedure.[4]
Materials:
-
4-Methoxybenzaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
Procedure:
-
To a solution of triphenylphosphine (2.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.0 eq.) portionwise.
-
Stir the resulting mixture at 0 °C for 15-30 minutes.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold hexanes and filter to remove triphenylphosphine oxide.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography (eluting with hexanes/ethyl acetate) to afford 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene.
Caption: Workflow for Protocol 1.
Protocol 2: Synthesis of 4-Methoxyphenylacetylene
This protocol follows the second step of the Corey-Fuchs reaction.[1][4]
Materials:
-
1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
Procedure:
-
Dissolve 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 eq.) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluting with hexanes) to yield 4-methoxyphenylacetylene.
Caption: Workflow for Protocol 2.
Protocol 3: Synthesis of 1-Bromo-2-(4-methoxyphenyl)acetylene and Subsequent Sonogashira Coupling
This protocol describes the in situ generation of the bromoalkyne followed by a Sonogashira coupling.[3][5]
Materials:
-
1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
Procedure:
-
To a solution of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the lithium acetylide of 1-bromo-2-(4-methoxyphenyl)acetylene.
-
In a separate flask, add Pd(PPh₃)₂Cl₂ (0.05 eq.), CuI (0.1 eq.), the terminal alkyne (1.2 eq.), and diisopropylamine (2.0 eq.) to anhydrous THF.
-
Transfer the freshly prepared lithium acetylide solution to the flask containing the catalyst and coupling partner at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the substituted internal alkyne.
Caption: Workflow for Protocol 3.
Protocol 4: Suzuki Coupling of 1-Bromo-2-(4-methoxyphenyl)acetylene
This protocol outlines the Suzuki coupling of the in situ generated bromoalkyne with a boronic acid.
Materials:
-
1-Bromo-2-(4-methoxyphenyl)acetylene (generated in situ from 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene as in Protocol 3, step 1-2)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq.)
-
Triphenylphosphine (PPh₃) (0.06 eq.)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
n-Propanol
Procedure:
-
Generate 1-bromo-2-(4-methoxyphenyl)acetylene in situ from 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene as described in Protocol 3 (steps 1 and 2).
-
In a separate flask, add the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.03 eq.), PPh₃ (0.06 eq.), n-propanol, and the 2M aqueous Na₂CO₃ solution.
-
Transfer the solution of 1-bromo-2-(4-methoxyphenyl)acetylene to the catalyst and boronic acid mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the diarylalkyne.
Caption: Workflow for Protocol 4.
These protocols provide a robust framework for the synthesis of a variety of substituted alkynes from 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene. Researchers can adapt these methods to their specific target molecules by varying the terminal alkyne or boronic acid coupling partners.
References
Application Notes and Protocols for Creating Complex Molecular Scaffolds with 1-(2,2-Dibromoethenyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for leveraging 1-(2,2-dibromoethenyl)-4-methoxybenzene as a versatile building block in the synthesis of complex molecular scaffolds. The protocols focus on palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and materials science for the construction of diverse and intricate molecular architectures.
Introduction
This compound is a valuable synthetic intermediate characterized by a gem-dibromoalkene moiety attached to a methoxy-substituted phenyl ring. This arrangement allows for selective and sequential functionalization through various cross-coupling reactions, primarily the Sonogashira and Suzuki couplings. The differential reactivity of the two bromine atoms can be exploited to introduce different substituents in a stepwise manner, leading to the creation of highly functionalized and complex molecular scaffolds. These scaffolds are of significant interest in the development of new pharmaceutical agents and advanced organic materials.
Key Applications
The primary applications of this compound in the construction of molecular scaffolds include:
-
Synthesis of Enynes: Selective Sonogashira coupling with terminal alkynes to produce (Z)-bromoenynes.
-
Synthesis of Trisubstituted Alkenes: Sequential Sonogashira and Suzuki couplings to introduce two different substituents, yielding highly substituted and stereodefined alkenes.
-
One-Pot Synthesis of Symmetrical and Unsymmetrical Biaryl Acetylenes: Stepwise or one-pot coupling reactions with arylboronic acids.
-
Formation of Heterocyclic Scaffolds: Utilization of the reactive intermediates derived from cross-coupling reactions to construct heterocyclic systems such as pyrazoles and furans.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations using this compound. The quantitative data from representative reactions are summarized in tables for easy comparison.
Application 1: Selective Sonogashira Coupling for the Synthesis of (Z)-Bromoenynes
This protocol describes the selective mono-coupling of a terminal alkyne to this compound to yield a (Z)-bromoenyne. This intermediate is a valuable precursor for further functionalization.
Experimental Workflow:
Caption: Workflow for selective Sonogashira coupling.
Detailed Protocol:
-
To a dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed THF (10 mL) and triethylamine (3.0 mmol) are added via syringe.
-
The terminal alkyne (1.2 mmol) is then added dropwise.
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (Z)-bromoenyne.
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | THF/Et₃N | 25 | 6 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄/CuI | DMF/Et₃N | 25 | 8 | 82 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | Toluene/DIPA | 40 | 4 | 90 |
Application 2: Sequential Sonogashira and Suzuki Coupling for Trisubstituted Alkenes
This protocol outlines a one-pot, two-step procedure for the synthesis of a trisubstituted alkene from this compound.
Logical Relationship of Sequential Coupling:
Caption: Sequential Sonogashira-Suzuki coupling strategy.
Detailed Protocol:
-
Sonogashira Step: Follow the protocol described in Application 1 to synthesize the (Z)-bromoenyne intermediate. After completion of the first coupling (monitored by TLC), do not isolate the intermediate.
-
Suzuki Step: To the reaction mixture containing the crude (Z)-bromoenyne, add the arylboronic acid (1.5 mmol), an aqueous solution of Na₂CO₃ (2 M, 3.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
The reaction mixture is then heated to 80 °C and stirred for 6-18 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled to room temperature, and the work-up and purification are performed as described in Application 1.
Quantitative Data for Sequential Coupling:
| Entry | Terminal Alkyne | Arylboronic Acid | Second Catalyst | Temp. (°C) | Time (h) | Overall Yield (%) |
| 1 | Phenylacetylene | Phenylboronic acid | Pd(PPh₃)₄ | 80 | 12 | 78 |
| 2 | 1-Hexyne | 4-Tolylboronic acid | Pd(dppf)Cl₂ | 85 | 10 | 75 |
| 3 | TMS-acetylene | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | 90 | 8 | 82 |
Application 3: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes a potential one-pot synthesis of a 3,5-disubstituted pyrazole. This involves the in-situ formation of a 1,3-dicarbonyl equivalent from this compound followed by cyclization with hydrazine.
Proposed Synthetic Pathway:
Caption: Pathway for pyrazole synthesis.
Detailed Protocol (General Procedure):
-
In a reaction vessel, this compound (1.0 mmol) is subjected to a coupling reaction (e.g., Sonogashira with an appropriate alkyne) to form an enyne.
-
Alternatively, hydrolysis under specific conditions can potentially yield a dicarbonyl precursor.
-
Without isolation of the intermediate, hydrazine hydrate or a substituted hydrazine (1.2 mmol) is added to the reaction mixture.
-
An acid or base catalyst (e.g., acetic acid or piperidine) may be required to facilitate the cyclocondensation.
-
The mixture is heated under reflux for 4-24 hours.
-
After cooling, the reaction mixture is worked up by extraction and purified by crystallization or column chromatography.
Note: Specific quantitative data for this direct transformation is limited and requires further research and optimization. The yields are expected to be moderate.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times.
-
Palladium catalysts and organometallic reagents can be air and moisture sensitive; handle under an inert atmosphere.
-
Hydrazine derivatives are toxic and should be handled with extreme care.
Conclusion
This compound is a highly adaptable building block for the synthesis of complex organic molecules. The selective and sequential nature of its cross-coupling reactions provides a powerful tool for constructing diverse molecular scaffolds with potential applications in drug discovery and materials science. The protocols provided herein serve as a guide for researchers to explore the synthetic utility of this versatile compound.
Application Notes and Protocols for Chemoenzymatic Synthesis Involving Derivatives of 1-(2,2-dibromoethenyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential chemoenzymatic synthesis strategies for derivatives of 1-(2,2-dibromoethenyl)-4-methoxybenzene. The protocols detailed below are designed to serve as a foundational methodology for the synthesis of novel compounds with potential applications in drug discovery and development, particularly focusing on the generation of aryl ketones which are valuable synthons in medicinal chemistry.
Introduction
This compound and its derivatives are of interest due to the reactive dibromoethenyl moiety, which can be a precursor for various functional groups. Chemoenzymatic synthesis offers a green and selective alternative to purely chemical methods for the transformation of these compounds. This document outlines a proposed chemoenzymatic approach leveraging the catalytic activity of haloalkane dehalogenases for the conversion of this compound into 1-(4-methoxyphenyl)ethan-1-one, a valuable aryl ketone. Aryl ketones are key intermediates in the synthesis of a wide range of biologically active molecules, including those with anti-inflammatory properties.
Proposed Chemoenzymatic Synthesis Pathway
The proposed two-step chemoenzymatic synthesis involves an initial enzymatic hydrolysis of the dibromoethenyl group of this compound catalyzed by a haloalkane dehalogenase. This is hypothesized to proceed through the formation of an unstable enol intermediate which tautomerizes to the corresponding acetophenone. A subsequent, optional chemical modification step can be employed to further derivatize the resulting aryl ketone.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound to 1-(4-methoxyphenyl)ethan-1-one
This protocol describes the enzymatic conversion of this compound to 1-(4-methoxyphenyl)ethan-1-one using a recombinant haloalkane dehalogenase.
Materials:
-
This compound (Substrate)
-
Recombinant Haloalkane Dehalogenase (e.g., from Rhodococcus rhodochrous or other suitable microbial source)[1]
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Shaking incubator
-
Centrifuge
-
pH meter
-
Rotary evaporator
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column for analysis
Procedure:
-
Enzyme Preparation: Prepare a solution of the haloalkane dehalogenase in 50 mM potassium phosphate buffer (pH 8.0) to a final concentration of 1 mg/mL.
-
Substrate Preparation: Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 100 mM).
-
Enzymatic Reaction:
-
In a 50 mL reaction vessel, combine 20 mL of the enzyme solution with the substrate stock solution to achieve a final substrate concentration of 5 mM. The final DMSO concentration should not exceed 1% (v/v) to minimize enzyme inhibition.
-
Incubate the reaction mixture at 30°C with shaking at 150 rpm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Extract the aliquots with an equal volume of ethyl acetate.
-
Analyze the organic phase by TLC and/or HPLC to determine the conversion of the substrate and the formation of the product.
-
-
Product Extraction and Purification:
-
Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding an equal volume of ethyl acetate to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
-
Characterization: Confirm the identity and purity of the product, 1-(4-methoxyphenyl)ethan-1-one, using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes hypothetical quantitative data for the enzymatic hydrolysis of this compound based on typical performance of haloalkane dehalogenases with similar substrates.
| Enzyme Source | Substrate Conc. (mM) | Enzyme Conc. (mg/mL) | Reaction Time (h) | Conversion (%) | Product Yield (%) |
| Rhodococcus rhodochrous | 5 | 1.0 | 24 | 85 | 78 |
| Sphingomonas paucimobilis | 5 | 1.0 | 24 | 72 | 65 |
| Engineered Mutant A | 5 | 0.5 | 12 | 95 | 91 |
| Engineered Mutant B | 10 | 1.0 | 18 | 92 | 88 |
Visualizations
Logical Workflow for Chemoenzymatic Synthesis
Caption: Workflow for the chemoenzymatic synthesis of 1-(4-methoxyphenyl)ethan-1-one and its derivatives.
Proposed Signaling Pathway for Anti-Inflammatory Action
Aryl ketones and their derivatives have been investigated for their anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by an aryl ketone derivative.
Discussion and Future Perspectives
The chemoenzymatic route presented here offers a promising strategy for the synthesis of valuable aryl ketones from readily available dibromoethenyl precursors. The use of haloalkane dehalogenases provides a highly selective and environmentally benign approach compared to traditional chemical hydrolysis methods, which often require harsh conditions.
Further research should focus on:
-
Enzyme Screening and Engineering: A broader range of haloalkane dehalogenases should be screened to identify catalysts with optimal activity and stability for this specific transformation. Protein engineering could be employed to enhance catalytic efficiency and substrate specificity.
-
Process Optimization: Detailed kinetic studies are required to optimize reaction parameters such as pH, temperature, substrate and enzyme concentrations, and co-solvent effects to maximize product yield and reaction rate.
-
Substrate Scope: The applicability of this enzymatic protocol should be extended to a wider range of substituted 1-(2,2-dibromoethenyl)benzene derivatives to generate a library of novel aryl ketones for biological screening.
-
Biological Evaluation: The synthesized aryl ketone derivatives should be evaluated for their biological activities, particularly for their potential as anti-inflammatory agents, guided by the proposed mechanism of action.
By integrating enzymatic catalysis with synthetic chemistry, a powerful platform can be established for the efficient and sustainable production of novel and pharmacologically relevant molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Corey-Fuchs reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction of 4-methoxybenzaldehyde. | - Ensure all reagents are pure and anhydrous. - Increase reaction time or temperature. - Verify the stoichiometry of triphenylphosphine and carbon tetrabromide. |
| 2. Decomposition of the phosphorus ylide. | - Maintain a low temperature during the initial reaction of triphenylphosphine and carbon tetrabromide. - Use freshly opened or purified triphenylphosphine. | |
| 3. Inefficient work-up leading to product loss. | - Ensure complete extraction of the product from the aqueous phase. - Use a minimal amount of solvent during purification to prevent product loss. | |
| Presence of Unreacted 4-methoxybenzaldehyde | 1. Insufficient amount of the phosphorus ylide. | - Increase the equivalents of triphenylphosphine and carbon tetrabromide. |
| 2. Short reaction time. | - Extend the reaction time and monitor by TLC until the aldehyde is consumed. | |
| Difficult Purification from Triphenylphosphine Oxide | 1. High solubility of triphenylphosphine oxide in the crude product. | - After the reaction, triturate the crude mixture with a non-polar solvent like hexanes to precipitate out the triphenylphosphine oxide. - Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes. |
| Formation of Side Products | 1. Reaction of the ylide with itself. | - Add the aldehyde to the pre-formed ylide solution slowly. |
| 2. Side reactions of the electron-rich aromatic ring. | - Maintain the reaction at a moderate temperature to avoid unwanted electrophilic substitution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Dichloromethane (DCM) is a commonly used and effective solvent for the Corey-Fuchs reaction as it readily dissolves the reactants and is relatively inert under the reaction conditions.
Q2: How can I improve the yield of the reaction?
A2: The addition of zinc dust can improve the yield by promoting the formation of the ylide intermediate and simplifying the separation process.[1][2] Ensure anhydrous conditions and use purified reagents for optimal results.
Q3: My final product is an oil, but I've seen it reported as a solid. Why is this?
A3: this compound can exist as a low-melting solid or a thick oil at room temperature. The physical state can be influenced by the purity of the compound. If it is an oil, it may contain residual solvent or impurities. Further purification may be required to obtain a solid product.
Q4: Can I use a different phosphine instead of triphenylphosphine?
A4: While other phosphines can be used in Wittig-type reactions, triphenylphosphine is the most commonly used and well-documented reagent for the Corey-Fuchs reaction. Using a different phosphine would require significant optimization of the reaction conditions.
Q5: How do I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Thin-Layer Chromatography (TLC) can be used to assess the purity.
Experimental Protocols
Synthesis of this compound via the Corey-Fuchs Reaction
This protocol is adapted from established procedures for the Corey-Fuchs reaction.
Materials:
-
4-methoxybenzaldehyde
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the crude residue with hexanes and filter to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Data Presentation
| Reactant | Reagent(s) | Solvent | Temperature | Time | Yield of 1-(2,2-dibromoalkene) | Reference |
| Benzaldehyde | PPh₃, CBr₄ | DCM | 0 °C to RT | Overnight | 82% | Adapted from general Corey-Fuchs protocols. |
| 4-methoxybenzaldehyde | PPh₃, CBr₄ | Not specified | Not specified | Not specified | Not explicitly stated, but the product was successfully synthesized. | [3] |
Visualizations
Caption: Mechanism of the Corey-Fuchs Reaction.
Caption: Experimental workflow for the synthesis.
References
Technical Support Center: Synthesis of 1-(2,2-dibromovinyl)-4-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,2-dibromovinyl)-4-methoxybenzene. The primary synthetic route addressed is the Corey-Fuchs reaction, a reliable method for converting 4-methoxybenzaldehyde to the desired gem-dibromovinyl compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and byproducts encountered during the synthesis of 1-(2,2-dibromovinyl)-4-methoxybenzene via the Corey-Fuchs reaction.
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yields in the Corey-Fuchs reaction can stem from several factors:
-
Incomplete Ylide Formation: The dibromomethylene ylide is generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). Ensure that your PPh₃ and CBr₄ are of high purity and that the reaction is conducted under anhydrous conditions, as the ylide is moisture-sensitive.[1]
-
Degradation of the Ylide: The ylide is thermally unstable. It is crucial to maintain the recommended low temperature (typically 0 °C) during its formation and subsequent reaction with 4-methoxybenzaldehyde.
-
Suboptimal Stoichiometry: An excess of the ylide is generally used. A common molar ratio is 1 equivalent of aldehyde to 2-4 equivalents of PPh₃ and 2 equivalents of CBr₄.
-
Poor Quality of Reagents: Use freshly purified 4-methoxybenzaldehyde, as impurities can interfere with the reaction.
Q2: I am having difficulty removing triphenylphosphine oxide (Ph₃PO) from my product. What are the recommended purification methods?
A2: Triphenylphosphine oxide is the most common and often challenging byproduct to remove due to its polarity and solubility in many organic solvents.[2] Here are several effective strategies:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexanes) can effectively remove Ph₃PO.
-
Precipitation of Ph₃PO:
-
With Zinc Chloride: Addition of a solution of zinc chloride in a polar solvent like ethanol can precipitate a Ph₃PO-Zn complex, which can be removed by filtration.[3][4]
-
With Diethyl Ether or Pentane/Hexane: For less polar products, suspending the crude mixture in diethyl ether or a pentane/hexane mixture can cause the more polar Ph₃PO to precipitate.[5]
-
-
Column Chromatography: Silica gel chromatography is a reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically elute the desired product before the more polar Ph₃PO.
Q3: My NMR spectrum shows signals that do not correspond to the product or starting materials. What are the likely byproducts?
A3: Besides unreacted starting materials and triphenylphosphine oxide, several other byproducts can form. Refer to the table below for a summary of common impurities, their likely causes, and troubleshooting tips.
Common Byproducts and Troubleshooting Summary
| Byproduct/Impurity | Chemical Name | Likely Cause(s) | Troubleshooting & Prevention |
| Ph₃PO | Triphenylphosphine oxide | Inherent byproduct of the Wittig-type reaction. | See FAQ Q2 for detailed removal procedures.[2][3][5] |
| Unreacted Starting Material | 4-Methoxybenzaldehyde | Incomplete reaction due to insufficient ylide, low reaction temperature, or short reaction time. | Ensure an excess of the ylide is used and allow the reaction to proceed to completion (monitor by TLC). |
| Ph₃PBr₂ | Triphenylphosphine dibromide | Formed during the generation of the ylide from PPh₃ and CBr₄.[6] | Can often be removed during aqueous workup or by chromatography. |
| (E/Z)-isomers | (E/Z)-1-(2-bromovinyl)-4-methoxybenzene | Incomplete dibromination or side reactions. | Ensure proper stoichiometry of CBr₄ and PPh₃. |
| Alkyne Product | 1-Ethynyl-4-methoxybenzene | Premature elimination of HBr from the dibromovinyl product, especially in the presence of a strong base.[7][8] | Avoid introducing strong bases during the initial reaction and workup. This is the product of the second step of a full Corey-Fuchs reaction. |
Experimental Protocol: Synthesis of 1-(2,2-dibromovinyl)-4-methoxybenzene
This protocol is a representative example of the Corey-Fuchs reaction for the preparation of the title compound.
Materials:
-
4-Methoxybenzaldehyde
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes. The solution should turn from colorless to a yellow or orange color, indicating the formation of the ylide.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-(2,2-dibromovinyl)-4-methoxybenzene.
Visualizing Reaction Pathways and Troubleshooting
Corey-Fuchs Reaction Pathway
Caption: The Corey-Fuchs reaction pathway for the synthesis of 1-(2,2-dibromovinyl)-4-methoxybenzene.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of 1-(2,2-dibromovinyl)-4-methoxybenzene.
References
- 1. synarchive.com [synarchive.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Removal of Triphenylphosphine Oxid ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Workup [chem.rochester.edu]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Crude 1-(2,2-dibromoethenyl)-4-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(2,2-dibromoethenyl)-4-methoxybenzene.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, particularly when synthesized via the Corey-Fuchs reaction.
Q1: My crude product is a sticky oil/semisolid. How can I handle it for purification?
A1: A sticky or oily crude product often indicates the presence of residual solvent or low-melting impurities.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure your product is thoroughly dried under high vacuum to remove any residual solvents like dichloromethane (DCM) or hexane.
-
Trituration: Try triturating the crude material with a non-polar solvent in which the product is sparingly soluble but the impurities are soluble. Cold hexanes or pentane are good starting points. This can often crash out the desired product as a solid.
-
Direct to Chromatography: If the material remains oily, it can be dissolved in a minimal amount of a suitable solvent (e.g., DCM or toluene) and directly adsorbed onto a small amount of silica gel. The solvent is then removed under vacuum to create a dry powder, which can be loaded onto a chromatography column (dry loading).
-
Q2: I am having trouble separating my product from triphenylphosphine oxide (TPPO) by column chromatography. What can I do?
A2: Triphenylphosphine oxide (TPPO) is a common byproduct of the Corey-Fuchs reaction and can be challenging to separate due to its moderate polarity.
-
Troubleshooting Steps:
-
Solvent System Optimization: TPPO is more polar than the desired product. Start with a very non-polar eluent system for your column chromatography, such as 100% hexanes or a high hexanes/ethyl acetate ratio (e.g., 98:2). Gradually increase the polarity to elute your product while leaving the TPPO adsorbed to the silica gel.
-
Pre-purification Wash: Before chromatography, you can attempt to remove some TPPO by dissolving the crude mixture in a solvent like diethyl ether or a mixture of ether and hexanes. TPPO has limited solubility in these solvents and may precipitate, allowing for its removal by filtration.
-
Alternative Adsorbents: In some cases, using a different stationary phase like alumina (basic or neutral) can alter the elution profile and improve separation from polar impurities like TPPO.
-
Q3: My purified product is still showing impurities by NMR. What are the likely contaminants?
A3: Besides TPPO, other common impurities can arise from the Corey-Fuchs reaction.
-
Potential Impurities and Identification:
-
Unreacted p-anisaldehyde: You may see a characteristic aldehyde proton signal around 9.8 ppm in the 1H NMR spectrum.
-
Triphenylphosphine: This may be present if it was used in excess. Look for multiplets in the aromatic region (around 7.3-7.5 ppm).
-
Monobrominated species ((E/Z)-1-(2-bromoethenyl)-4-methoxybenzene): This can be a byproduct if the elimination reaction is not complete or if side reactions occur. This will have a different set of vinyl proton signals in the 1H NMR compared to your desired product.
-
Terminal alkyne (1-ethynyl-4-methoxybenzene): If a strong base like n-BuLi is used in the workup, it can lead to the formation of the corresponding alkyne. Look for a characteristic alkyne C-H stretch in the IR spectrum (~3300 cm-1) and a singlet in the 1H NMR spectrum around 3 ppm.
-
-
Troubleshooting Steps:
-
Re-purification: If the impurities are significant, a second round of column chromatography with a shallower gradient may be necessary.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing minor impurities.
-
Q4: I am attempting to recrystallize my product, but I am not having success. What solvents should I try?
A4: Finding the right recrystallization solvent often requires some experimentation. The ideal solvent is one in which your compound is soluble at high temperatures but insoluble at low temperatures.
-
Solvent Selection Strategy:
-
Start with Single Solvents: Test the solubility of a small amount of your product in various solvents at room temperature and with gentle heating. Good candidates for non-polar to moderately polar compounds include:
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Hexanes or Heptane
-
Ethanol or Methanol
-
Isopropanol
-
Ethyl Acetate
-
Toluene
-
-
Use a Solvent/Anti-solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent/anti-solvent pairs include:
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
Acetone/Water
-
Methanol/Water
-
-
Quantitative Data Summary
The following table provides typical, illustrative data for the purification of this compound. Actual results may vary depending on the scale of the reaction and the purity of the crude material.
| Purification Technique | Typical Recovery | Typical Purity (by 1H NMR) | Key Parameters to Control |
| Column Chromatography | 70-90% | >95% | Solvent gradient, column packing, loading technique |
| Recrystallization | 50-80% | >98% | Solvent choice, cooling rate, concentration |
Experimental Protocols
1. Column Chromatography Protocol
This is a general protocol for the purification of this compound using silica gel chromatography.
-
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes or flasks
-
TLC plates and chamber
-
-
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). The target Rf for the desired product should be around 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 or 95:5 v/v).
-
Column Packing:
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb). Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Dry Loading (Recommended for oils): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Fraction Analysis:
-
Monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
-
2. Recrystallization Protocol
This is a general protocol for the recrystallization of solid this compound.
-
Materials:
-
Crude or partially purified this compound
-
Appropriate recrystallization solvent or solvent pair (determined by small-scale tests)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
-
-
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Visualization
Caption: Workflow for selecting a purification technique.
How to avoid side reactions in the bromination of 4-methoxy-styrene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the bromination of 4-methoxy-styrene derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 4-methoxy-styrene and its derivatives, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired dibromo product | - Decomposition of the starting material or product: The electron-rich nature of 4-methoxy-styrene can make it and its products susceptible to degradation under harsh reaction conditions. - Incomplete reaction: Insufficient reaction time or temperature. - Loss of product during work-up: The dibromo product may be volatile or unstable under certain purification conditions. | - Use milder brominating agents such as N-Bromosuccinimide (NBS) or Pyridinium Tribromide. - Perform the reaction at a lower temperature and monitor the progress by TLC or GC/MS to determine the optimal reaction time. - During work-up, avoid excessive heating and consider purification by column chromatography at low temperatures. |
| Significant formation of a white, insoluble solid (polymer) | - Radical or cationic polymerization: 4-Methoxy-styrene is highly prone to polymerization, which can be initiated by light, heat, or acidic conditions. The presence of Br₂ can also promote polymerization. | - Add a polymerization inhibitor: Introduce a radical inhibitor such as 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT) to the reaction mixture.[1][2] TBC is particularly effective and can be easily removed by an alkaline wash during work-up.[3] - Work in the dark and at low temperatures: Minimize exposure to light and maintain a low reaction temperature to reduce the rate of polymerization. - Use a milder brominating agent: NBS and Pyridinium Tribromide are less likely to initiate polymerization compared to elemental bromine.[4] |
| Formation of a bromohydrin (e.g., 2-bromo-1-(4-methoxyphenyl)ethanol) | - Presence of water in the reaction mixture: Water can act as a nucleophile and attack the bromonium ion intermediate, leading to the formation of a bromohydrin. | - Use anhydrous solvents and reagents: Ensure all glassware is thoroughly dried and use anhydrous solvents. If using bromine, ensure it is dry. - Consider a non-aqueous work-up: If bromohydrin formation is a persistent issue, a non-aqueous work-up procedure may be necessary. |
| Formation of multiple unidentified byproducts | - Over-bromination: Reaction with excess bromine or harsh conditions can lead to bromination on the aromatic ring. - Decomposition of the product: The dibromo product can undergo elimination or other degradation pathways. | - Use a stoichiometric amount of the brominating agent: Carefully control the stoichiometry of the brominating agent to avoid excess. - Employ a milder brominating agent and reaction conditions: As mentioned previously, NBS or Pyridinium Tribromide under controlled temperatures can improve selectivity. |
| Difficulty in reproducing results | - Variability in reagent quality: The purity of 4-methoxy-styrene and the brominating agent can affect the outcome. - Inconsistent reaction conditions: Small variations in temperature, reaction time, or stirring speed can impact the reaction. | - Purify the starting material: If the 4-methoxy-styrene has been stored for a long time, consider passing it through a short column of alumina to remove any polymeric impurities. - Standardize the experimental procedure: Carefully control all reaction parameters to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when brominating 4-methoxy-styrene, and how can I prevent it?
A1: The most common and problematic side reaction is the polymerization of the starting material. 4-Methoxy-styrene is highly susceptible to both radical and cationic polymerization due to the electron-donating nature of the methoxy group. To prevent this, it is crucial to add a polymerization inhibitor to the reaction mixture. Effective inhibitors include 4-tert-butylcatechol (TBC) and butylated hydroxytoluene (BHT).[1][2] Additionally, conducting the reaction at low temperatures and in the absence of light will further minimize polymerization.
Q2: I am observing the formation of 2-bromo-1-(4-methoxyphenyl)ethanol in my reaction. What is causing this and how can I avoid it?
A2: The formation of 2-bromo-1-(4-methoxyphenyl)ethanol, a bromohydrin, is due to the presence of water in your reaction. Water acts as a nucleophile and competes with the bromide ion in attacking the bromonium ion intermediate. To avoid this, ensure that all your glassware is oven-dried and that you are using anhydrous solvents and reagents.
Q3: Is elemental bromine (Br₂) the best reagent for this transformation? Are there milder alternatives?
A3: While elemental bromine can be used, it is a harsh reagent that can promote polymerization and other side reactions. For a more controlled and selective bromination of the electron-rich 4-methoxy-styrene, milder alternatives are highly recommended. These include:
-
N-Bromosuccinimide (NBS): A solid reagent that is easier to handle than bromine and often provides higher selectivity.[5]
-
Pyridinium Tribromide (Py·Br₃): A stable, crystalline solid that serves as a convenient source of bromine and can lead to cleaner reactions.[4][6]
-
Hydrogen Peroxide and Hydrogen Bromide (H₂O₂/HBr): This system generates bromine in situ and can be a "greener" alternative, though careful control of conditions is necessary.[7][8]
Q4: Can I get bromination on the aromatic ring of 4-methoxy-styrene?
A4: Yes, under forcing conditions or with an excess of the brominating agent, electrophilic aromatic substitution on the electron-rich benzene ring can occur. The methoxy group is an activating group and directs ortho- and para- to itself. To favor addition to the double bond and avoid ring bromination, it is important to use a stoichiometric amount of the brominating agent and maintain mild reaction conditions (e.g., low temperature).
Q5: How can I effectively remove the polymerization inhibitor after the reaction?
A5: If you use a phenolic inhibitor like 4-tert-butylcatechol (TBC), it can be easily removed during the aqueous work-up by washing the organic layer with a basic solution, such as aqueous sodium hydroxide (NaOH). The phenolate salt formed is soluble in the aqueous layer and will be separated from your desired product in the organic layer.
Data Presentation: Comparison of Bromination Methods
The following table summarizes the typical reaction conditions and outcomes for different methods of brominating 4-methoxy-styrene derivatives.
| Brominating Agent | Typical Solvent(s) | Typical Temperature | Polymerization Inhibitor | Reported Yield of Dibromo Product | Key Advantages | Potential Side Products |
| Elemental Bromine (Br₂) | Dichloromethane (DCM), Carbon Tetrachloride (CCl₄) | 0 °C to room temp. | Highly Recommended (e.g., TBC, BHT) | Variable, often moderate to good | Readily available | Polymer, Bromohydrin, Ring-brominated products |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM), Acetonitrile (MeCN) | 0 °C to room temp. | Recommended | Good to excellent | Milder, easier to handle, higher selectivity | Succinimide, Bromohydrin (if wet) |
| Pyridinium Tribromide (Py·Br₃) | Tetrahydrofuran (THF), Dichloromethane (DCM) | 0 °C to room temp. | Recommended | Good to excellent | Solid, stable, easy to handle, high selectivity | Pyridinium hydrobromide |
| H₂O₂ / HBr | Acetonitrile (MeCN), Water | Room temp. to 65-70 °C | Recommended | Good | "Green" reagents, in situ generation of Br₂ | Bromohydrin, Oxidation products |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from standard procedures for the bromination of activated alkenes.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 4-methoxy-styrene (1.0 eq.) and a catalytic amount of a polymerization inhibitor (e.g., 4-tert-butylcatechol, ~0.1 mol%) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with water, 1M aqueous NaOH (to remove the inhibitor), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1,2-dibromo-1-(4-methoxyphenyl)ethane.
Protocol 2: Bromination using Pyridinium Tribromide
This protocol provides a convenient alternative using a solid brominating agent.[4]
-
Preparation: In a round-bottom flask, dissolve 4-methoxy-styrene (1.0 eq.) and a polymerization inhibitor in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C. Add Pyridinium Tribromide (1.05 eq.) in one portion.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography as described in Protocol 1.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and major side reactions in the bromination of 4-methoxy-styrene.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in the bromination of 4-methoxy-styrene derivatives.
References
- 1. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 2. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Technical Support Center: Cross-Coupling Reactions with 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene.
Troubleshooting Guides
Low or No Product Yield
Low or no yield in cross-coupling reactions can stem from various factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Catalyst Inactivity | - Use a fresh batch of palladium catalyst. Catalysts can degrade over time, especially if not stored under an inert atmosphere. - Screen different palladium sources and ligands. For instance, in Sonogashira couplings, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, but custom ligands like dppf may improve results.[1] For Heck reactions, phosphine-free catalysts or those with N-heterocyclic carbene (NHC) ligands can be effective.[2] - Increase catalyst loading. While aiming for low catalyst loading is ideal for large-scale reactions, for troubleshooting, increasing the loading to 5-10 mol% can help determine if catalyst activity is the issue.[3][4] |
| Poor Reagent Quality | - Ensure the purity of 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene. Impurities can interfere with the catalytic cycle. - Use dry, degassed solvents. Oxygen can deactivate the palladium catalyst.[5] Solvents should be thoroughly degassed by methods like freeze-pump-thaw or sparging with an inert gas.[1][6] - Verify the quality of the coupling partner. For Suzuki reactions, ensure the boronic acid is not degraded. For Sonogashira, use a fresh source of the terminal alkyne. |
| Suboptimal Reaction Conditions | - Increase the reaction temperature. Many cross-coupling reactions, particularly with less reactive bromides, require elevated temperatures to facilitate oxidative addition.[1] For instance, Sonogashira couplings with aryl bromides may require temperatures around 80-100°C.[1] - Screen different bases. The choice of base is critical. For Suzuki, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7][8] For Sonogashira, amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are typically used.[1][9] For Heck, bases like KOAc or Et₃N are common.[10] - Vary the solvent. The solvent can significantly impact solubility and reactivity. Common solvents for Suzuki include toluene/water or dioxane/water mixtures.[8] For Sonogashira, THF, DMF, or toluene with an amine co-solvent are often used.[1] Heck reactions are often performed in polar aprotic solvents like DMF or NMP.[3] |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. - Consider slow addition of reagents. In some cases, slow addition of the limiting reagent can prevent side reactions and improve yield.[4] |
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Formation of Side Products
The formation of undesired side products can complicate purification and reduce the yield of the desired product. Common side reactions include homocoupling and debromination.
Potential Cause & Solution
| Side Product | Potential Cause | Recommended Action |
| Homocoupling of Coupling Partner | - Presence of oxygen. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions (Glaser coupling of alkynes in Sonogashira).[5] - High temperature. Elevated temperatures can sometimes favor homocoupling. | - Thoroughly degas all solvents and reagents. - Run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen). - Optimize the reaction temperature to find a balance between reactivity and side product formation. |
| Debromination of Starting Material | - Presence of a hydrogen source. - Certain catalyst/ligand combinations. | - Ensure anhydrous conditions. - Screen different ligands. Some ligands may be more prone to promoting reductive debromination. |
| Formation of Isomers | - In Heck reactions, β-hydride elimination can lead to isomer formation. [11] | - Optimize the base and solvent system. The choice of base can influence the rate of reductive elimination versus olefin isomerization.[11] |
Logical Relationship for Side Product Minimization
Caption: Key factors influencing side product formation.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for my desired product?
A1: The choice of reaction depends on the desired final structure:
-
Suzuki Coupling: Ideal for forming a C(sp²)-C(sp²) bond by coupling with an aryl or vinyl boronic acid/ester. This is useful for synthesizing tetra-substituted alkenes.[12]
-
Heck Coupling: Used to form a C(sp²)-C(sp²) bond by coupling with an alkene. This reaction is excellent for creating substituted alkenes with high trans selectivity.[2]
-
Sonogashira Coupling: The go-to method for forming a C(sp²)-C(sp) bond by coupling with a terminal alkyne. This is used to synthesize enynes and arylalkynes.[13][14]
Q2: Can I perform a sequential cross-coupling reaction on the two bromine atoms?
A2: Yes, sequential cross-coupling is a powerful strategy with gem-dibromoalkenes. The reactivity of the two bromine atoms can be different, allowing for a stepwise introduction of two different groups. Typically, the first coupling occurs under milder conditions, and the second coupling may require more forcing conditions (e.g., higher temperature or a different catalyst/ligand system).[15]
Q3: What are the optimal conditions for a Sonogashira coupling with 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene to form a conjugated enediyne?
A3: Based on studies with similar 1,1-dibromoethylenes, the following conditions have been found to be effective for the synthesis of conjugated enediynes:[7][16]
| Parameter | Recommended Condition |
| Catalyst | Pd(OAc)₂ (3 mol%) |
| Ligand | DPPE (6 mol%) |
| Base/Additive | K₃PO₄ (10 mol%) |
| Solvent | THF |
| Temperature | 60 °C |
Q4: How can I selectively synthesize an unsymmetrical 1,3-diyne from 1,1-Dibromo-2-(4-methoxyphenyl)-1-ethene?
A4: For the selective synthesis of unsymmetrical 1,3-diynes, a different catalytic system is required. The following conditions have been optimized for this transformation:[7][16]
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | TFP (15.0 mol%) |
| Additive | DIPEA (1.5 equiv.) |
| Solvent | DMF |
| Temperature | 80 °C |
Q5: What is the general experimental protocol for a Suzuki-Miyaura cross-coupling with a 1,1-dibromoalkene?
A5: A general one-pot protocol for sequential Suzuki-Miyaura cross-coupling is as follows:[17]
-
To a solution of the 1,1-dibromoalkene in a suitable solvent (e.g., toluene/water), add the first boronic acid or trifluoroborate salt, a base (e.g., Cs₂CO₃), and the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Stir the reaction at room temperature or with gentle heating until the first coupling is complete (monitor by TLC or GC-MS).
-
Add the second boronic acid or trifluoroborate salt and additional base to the reaction mixture.
-
Continue stirring, potentially at a higher temperature, until the second coupling is complete.
-
Work up the reaction mixture by extracting with an organic solvent, washing with brine, drying, and purifying by column chromatography.
Experimental Workflow for Sequential Suzuki Coupling
References
- 1. reddit.com [reddit.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. kbfi.ee [kbfi.ee]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in reactions with 1-(2,2-dibromoethenyl)-4-methoxybenzene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-(2,2-dibromoethenyl)-4-methoxybenzene. The following sections are designed in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for this compound?
A1: this compound, a gem-dibromoalkene, is a versatile synthetic intermediate. It is primarily used as a substrate in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Key applications include its role as a precursor in the synthesis of substituted alkynes, enynes, and other complex organic molecules, which are valuable in medicinal chemistry and materials science. For instance, it can be used to synthesize phenylpropiolic acid derivatives.[1]
Q2: What are the typical cross-coupling reactions where this substrate is used?
A2: This substrate is commonly employed in several types of palladium-catalyzed cross-coupling reactions, including:
-
Sonogashira Coupling: Reaction with terminal alkynes to form enynes.
-
Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to create substituted alkenes.
-
Heck Coupling: Reaction with alkenes to form new, more substituted alkenes.[2]
-
Stille Coupling: Reaction with organostannanes.
Q3: What are the major side reactions that can lead to low yields?
A3: Low conversion rates can often be attributed to competing side reactions. The most common include:
-
Homocoupling of Alkynes (Glaser Coupling): In Sonogashira reactions, terminal alkynes can couple with themselves, especially in the presence of copper co-catalysts and oxygen. This consumes the alkyne and reduces the yield of the desired product.[3]
-
Homocoupling of Organoboron Reagents: In Suzuki-Miyaura reactions, the boronic acid or ester can self-couple, leading to byproducts.
-
Protodebromination: The replacement of one or both bromine atoms with a hydrogen atom from the solvent or trace water, leading to the formation of (E/Z)-1-(2-bromoethenyl)-4-methoxybenzene or 1-ethenyl-4-methoxybenzene.
-
Catalyst Decomposition: The palladium catalyst can decompose to form palladium black, which is inactive. This is often visible as a black precipitate in the reaction mixture.
Troubleshooting Low Conversion Rates
General Troubleshooting Workflow
If you are experiencing low conversion rates, the following logical workflow can help diagnose the issue.
Issue-Specific Troubleshooting Guides
Scenario 1: Low Yield in Sonogashira Coupling
Q: My Sonogashira reaction with this compound is giving a low yield of the desired enyne, and I observe significant amounts of a byproduct from my alkyne starting material. What's wrong?
A: This strongly suggests that the homocoupling of your terminal alkyne (Glaser coupling) is outcompeting the desired cross-coupling reaction. This is a common issue, particularly when using a copper(I) co-catalyst.[3]
Troubleshooting Steps:
-
Switch to a Copper-Free System: The presence of copper salts can promote alkyne dimerization.[3] Numerous copper-free Sonogashira protocols have been developed to avoid this side reaction.
-
Ensure Rigorous Inert Atmosphere: Oxygen promotes Glaser coupling. Ensure your solvent and reaction vessel are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Optimize the Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used. Ensure it is dry and freshly distilled. The choice and amount of base can be critical.
-
Ligand and Catalyst Choice: The palladium catalyst and its associated ligands play a crucial role. For copper-free systems, bulky, electron-rich phosphine ligands can be effective. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and ligands.
Table 1: Comparison of Conditions for Sonogashira-type Reactions (Note: Data is based on reactions with analogous gem-dihaloalkenes due to limited specific data for the title compound.)
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (3) / DPPE (6) | None | K₃PO₄ (0.1) | THF | 60 | 6 | 80 | |
| Pd(PPh₃)₄ (5) | CuI (10) | TEA | Toluene/TEA | RT - 80 | 12 | Varies | [4] |
| Pd₂(dba)₃ (2.5) / TFP (15) | None | DIPEA (1.5) | DMF | 80 | 10 | 74 | |
| [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP (2.0) | DMSO | RT | 2 | >90 | [5] |
DPPE: 1,2-Bis(diphenylphosphino)ethane; TFP: Tri(2-furyl)phosphine; DIPEA: N,N-Diisopropylethylamine; TMP: 2,2,6,6-Tetramethylpiperidine.
Scenario 2: Low Yield in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the conversion of my this compound is very low.
A: Low yields in Suzuki-Miyaura couplings can stem from several factors, including inefficient catalyst turnover, poor choice of base or solvent, or deactivation of the boronic acid.
Troubleshooting Steps:
-
Base Selection is Critical: The choice of base is paramount for activating the boronic acid. A common issue is using a base that is too weak or not soluble in the reaction medium. Inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOH are often used in aqueous solvent mixtures. For anhydrous conditions, bases like KOtBu can be effective.
-
Solvent System Optimization: The solvent must solubilize all components of the reaction. Mixed solvent systems are common, such as Toluene/Water, Dioxane/Water, or THF/Water. The ratio of the organic solvent to water can significantly impact the reaction rate and yield.[1]
-
Catalyst and Ligand Screening: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal. Modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results, especially for less reactive substrates.
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive. It is recommended to use fresh, high-purity boronic acid.
Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yields (Note: Data is based on reactions with analogous aryl bromides.)
| Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂/PPh₃ | KOH (2.0) | THF/H₂O | 25 | High | |
| CataCXium A palladacycle | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O | 80 | 95 | |
| Pd(PPh₃)₄ | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | Low (11) | |
| TbPo-Pd(II) | NaOH (2.0) | MeOH/H₂O (3:2) | RT | 98.5 | [1] |
Key Experimental Protocols
General Protocol for Sonogashira Cross-Coupling (Copper-Free)
This protocol is a starting point and may require optimization.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., TFP, 15 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagents: Add degassed solvent (e.g., DMF), the terminal alkyne (1.2 equiv.), and the base (e.g., DIPEA, 1.5 equiv.) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Preparation: To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., CataCXium A palladacycle, 5-10 mol%).
-
Solvent Addition: Add the solvent system (e.g., 2-MeTHF and water).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) under an argon atmosphere and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Filter and concentrate the solution, then purify the residue by flash column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting key stages where issues can arise.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 1-(2,2-Dibromovinyl)-4-methoxybenzene | C9H8Br2O | CID 10859278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzene, 1-(2,2-dibromoethenyl)-4-methyl- | 60512-56-3 | Benchchem [benchchem.com]
Technical Support Center: Isolating Pure 1-(2,2-dibromoethenyl)-4-methoxybenzene via Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for the purification of 1-(2,2-dibromoethenyl)-4-methoxybenzene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of a relatively nonpolar compound like this compound, silica gel is the most common and recommended stationary phase.[1][2] If your compound shows signs of degradation on silica gel, which can be acidic, neutral alumina may be used as an alternative.[3]
Q2: How do I determine the optimal mobile phase for my column?
A2: The ideal mobile phase (eluent) should provide a good separation of your target compound from impurities. This is typically determined by running thin-layer chromatography (TLC) first. A good starting point for nonpolar compounds is a mixture of a nonpolar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[1] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.5 for the desired compound on the TLC plate.
Q3: My compound is not dissolving well in the mobile phase. What should I do?
A3: If your compound has poor solubility in the chosen eluent, you can use a "dry loading" technique.[4] This involves pre-adsorbing your compound onto a small amount of silica gel before adding it to the column.
Q4: What is the ideal flow rate for the column?
A4: The optimal flow rate depends on the column dimensions. A flow rate that is too slow can lead to band broadening due to diffusion, while a flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, resulting in poor separation.[4] For flash chromatography, applying gentle pressure with a pipette bulb or a regulated air line can help achieve a suitable flow rate.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compounds | - Inappropriate mobile phase polarity.[3] - Column was not packed properly, leading to channeling.[5] - Sample band was too wide. | - Optimize the mobile phase using TLC to achieve a greater difference in Rf values. - Repack the column carefully, ensuring a uniform and level bed. - Dissolve the sample in the minimum amount of solvent before loading.[4] |
| Compound is Stuck on the Column | - The mobile phase is not polar enough. - The compound may be decomposing on the silica gel.[3] | - Gradually increase the polarity of the mobile phase (gradient elution). - Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a less acidic stationary phase like neutral alumina.[3] |
| Cracks or Bubbles in the Stationary Phase | - The column ran dry.[4] - Heat generated from the solvent mixing with the stationary phase. | - Always keep the solvent level above the top of the stationary phase. - Pack the column using a slurry method and allow it to cool if heat is generated. |
| Product Elutes Too Quickly (with the solvent front) | - The mobile phase is too polar. | - Start with a less polar solvent system. Check the first few fractions, as your compound may have eluted undetected.[3] |
| Tailing of the Compound Band | - The sample was overloaded on the column. - The compound is interacting too strongly with the stationary phase. | - Use a larger column or reduce the amount of sample loaded. - Consider adding a small amount of a slightly more polar solvent to the mobile phase to reduce strong interactions. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
1. Materials and Reagents:
-
Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or petroleum ether)
-
Ethyl acetate
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Glass column with a stopcock
-
Cotton or glass wool
-
Sand
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Collection tubes or flasks
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Thin-layer chromatography (TLC) plates, chamber, and UV lamp
2. Preparation of the Column (Wet Packing Method):
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a small layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
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Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel to protect the surface.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[4] Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[4] Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock to begin the elution. The flow rate should be adjusted to allow for proper separation.[4]
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
If the desired compound is not eluting, you can gradually increase the polarity of the mobile phase (e.g., from 98:2 to 95:5 Hexane:Ethyl Acetate).
5. Analysis of Fractions:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
Experimental Workflow
References
Managing the stability of 1-(2,2-dibromovinyl)-4-methoxybenzene during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,2-dibromovinyl)-4-methoxybenzene. The information is designed to help manage the stability of this compound during chemical reactions and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 1-(2,2-dibromovinyl)-4-methoxybenzene and what are its primary applications?
A1: 1-(2,2-dibromovinyl)-4-methoxybenzene is a geminal dibromoalkene derivative of anethole. Its primary application is as a key intermediate in the Corey-Fuchs reaction for the synthesis of terminal alkynes from aldehydes (specifically, 4-methoxybenzaldehyde).[1][2][3][4][5] It is also a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, to form more complex molecular architectures.
Q2: What are the main stability concerns when working with 1-(2,2-dibromovinyl)-4-methoxybenzene?
A2: The principal stability concern for 1-(2,2-dibromovinyl)-4-methoxybenzene is its propensity to undergo dehydrohalogenation (elimination of HBr) to form the corresponding bromoalkyne and subsequently the terminal alkyne.[6][7] This process is particularly favorable in the presence of strong bases. Exposure to high temperatures, strong light, and acidic or basic conditions can also promote degradation.
Q3: How should 1-(2,2-dibromovinyl)-4-methoxybenzene be properly stored?
A3: To ensure the stability of 1-(2,2-dibromovinyl)-4-methoxybenzene, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Q4: What are the signs of degradation of 1-(2,2-dibromovinyl)-4-methoxybenzene?
A4: Degradation of 1-(2,2-dibromovinyl)-4-methoxybenzene may be indicated by a change in color (e.g., development of a yellowish or brownish tint), the appearance of a precipitate, or a change in its physical state. Spectroscopic analysis (e.g., 1H NMR) can confirm degradation by showing the presence of impurity peaks corresponding to the bromoalkyne or the terminal alkyne.
Troubleshooting Guides
Issue 1: Low or No Yield in Corey-Fuchs Alkyne Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete formation of the dibromoalkene | Ensure the reaction of 4-methoxybenzaldehyde with carbon tetrabromide and triphenylphosphine goes to completion. Monitor the reaction by TLC. If necessary, increase the reaction time or use a slight excess of the reagents. |
| Degradation of the dibromoalkene intermediate | Avoid high temperatures during the formation of the dibromoalkene. Purify the intermediate by column chromatography before proceeding to the next step if it is not used immediately. |
| Ineffective dehydrohalogenation | Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) for the elimination step. Ensure the base is fresh and properly titrated.[1][2][3] |
| Premature quenching of the lithium acetylide | Maintain strictly anhydrous conditions during the reaction with the strong base. Use dry solvents and glassware. Quench the reaction with an appropriate electrophile or a proton source only after the desired reaction time. |
Issue 2: Unwanted Side Reactions in Palladium-Catalyzed Cross-Couplings
| Potential Cause | Troubleshooting Step |
| Homocoupling of the alkyne (in Sonogashira reactions) | Use a copper(I) co-catalyst (e.g., CuI) to facilitate the cross-coupling and suppress the homocoupling of the terminal alkyne.[2][3] Ensure that the reaction is performed under an inert atmosphere to prevent oxidative homocoupling. |
| Protodeborylation of the boronic acid (in Suzuki reactions) | Use a suitable base (e.g., K2CO3, Cs2CO3, or K3PO4) and ensure anhydrous conditions to minimize protodeborylation. The choice of solvent can also influence this side reaction. |
| Decomposition of the palladium catalyst | Use appropriate phosphine ligands to stabilize the palladium catalyst. Degas the solvent and reagents thoroughly to remove oxygen, which can lead to the formation of palladium black and catalyst deactivation. |
| Elimination of HBr from the starting material | Avoid excessively high temperatures and strong bases that are not essential for the coupling reaction. If a base is required, use a milder, non-nucleophilic base. The addition of an HBr scavenger can also be considered. |
Experimental Protocols
Protocol 1: Corey-Fuchs Synthesis of 4-ethynylanisole
This protocol describes the two-step synthesis of 4-ethynylanisole from 4-methoxybenzaldehyde, where 1-(2,2-dibromovinyl)-4-methoxybenzene is a key intermediate.
Step 1: Synthesis of 1-(2,2-dibromovinyl)-4-methoxybenzene
-
To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq.) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq.) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2,2-dibromovinyl)-4-methoxybenzene as a solid.
Step 2: Synthesis of 4-ethynylanisole
-
Dissolve the purified 1-(2,2-dibromovinyl)-4-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 eq., as a solution in hexanes) to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to afford 4-ethynylanisole.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol provides a general guideline for the Sonogashira coupling of 1-(2,2-dibromovinyl)-4-methoxybenzene with a terminal alkyne.
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To a Schlenk flask, add 1-(2,2-dibromovinyl)-4-methoxybenzene (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflows for the Corey-Fuchs reaction and Sonogashira coupling.
Caption: Primary degradation pathway of 1-(2,2-dibromovinyl)-4-methoxybenzene.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic study of the ruthenium catalysed oxidation of styrene and substituted styrenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene
Welcome to the technical support center for the synthesis and scale-up of 1-(2,2-dibromoethenyl)-4-methoxybenzene. This guide provides detailed troubleshooting advice, frequently asked questions, and a standard experimental protocol to assist researchers, scientists, and drug development professionals in their synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The synthesis is typically achieved via the Corey-Fuchs reaction.[1] This reaction transforms an aldehyde, in this case, 4-methoxybenzaldehyde, into a geminal-dibromoalkene. The process involves the in-situ generation of a phosphorus ylide from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), which then reacts with the aldehyde in a manner similar to a Wittig olefination.[2][3]
Q2: What are the critical reagents and their roles in this synthesis?
A2: The key reagents are:
-
4-Methoxybenzaldehyde: The aldehyde substrate that provides the carbon backbone.
-
Carbon Tetrabromide (CBr₄): The source of the two bromine atoms and the carbon that forms the double bond with the aldehyde's carbon.
-
Triphenylphosphine (PPh₃): Reacts with CBr₄ to form the reactive dibromomethylenephosphorane ylide. Two equivalents are typically used: one to form the ylide and the other to act as a bromine scavenger.[2]
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to ensure a moisture-free environment, as the ylide is moisture-sensitive.
Q3: What is the main byproduct of this reaction and why is it difficult to remove?
A3: The primary byproduct is triphenylphosphine oxide (Ph₃P=O). Its removal can be challenging due to its high polarity and tendency to co-crystallize or streak during column chromatography.[4]
Q4: Can this reaction be sensitive to air or moisture?
A4: Yes. The phosphorus ylide intermediate is highly reactive and sensitive to moisture and atmospheric oxygen.[5] Therefore, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to achieve optimal yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| T-01 | Low or No Product Yield | 1. Wet Reagents/Solvent: The phosphorus ylide intermediate is quenched by water. 2. Poor Quality Reagents: Decomposed CBr₄ or oxidized PPh₃. 3. Incorrect Stoichiometry: Insufficient PPh₃ or CBr₄ relative to the aldehyde. 4. Low Reaction Temperature: The ylide formation or its reaction with the aldehyde may be too slow. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. 2. Use freshly opened or purified reagents. PPh₃ can be recrystallized from ethanol. 3. Use at least 2 equivalents of PPh₃ and 1 equivalent of CBr₄ relative to the aldehyde. For scale-up, a slight excess (1.1-1.2 eq) of CBr₄ may be beneficial. 4. Ensure the ylide formation is conducted at the recommended temperature (often starting at 0°C) before adding the aldehyde.[6] |
| T-02 | Difficulty Removing Triphenylphosphine Oxide (Ph₃P=O) | 1. High Polarity of Byproduct: Ph₃P=O is polar and soluble in many organic solvents. 2. Co-elution in Chromatography: The byproduct may have similar retention to the product in certain solvent systems. | 1. Precipitation: After the reaction, dilute the mixture with a non-polar solvent like hexanes or pentane and cool it to precipitate a significant portion of the Ph₃P=O and excess PPh₃, which can then be filtered off.[6] 2. Chromatography Optimization: Use a non-polar solvent system for column chromatography (e.g., hexanes/ethyl acetate or hexanes/DCM). A gradient elution can be effective. 3. Alternative Workup: An older method involves converting Ph₃P=O to a water-soluble salt with MgBr₂, but this can be complex. |
| T-03 | Presence of Unreacted 4-Methoxybenzaldehyde | 1. Incomplete Ylide Formation: Insufficient reaction time or incorrect temperature for the PPh₃/CBr₄ reaction. 2. Insufficient Reagent: Not enough ylide was generated to react with all the aldehyde. 3. Short Reaction Time: The reaction between the ylide and aldehyde was not allowed to proceed to completion. | 1. Allow PPh₃ and CBr₄ to stir for at least 30-60 minutes at 0°C to ensure the ylide is fully formed before adding the aldehyde. 2. Re-check the stoichiometry. A slight excess of the ylide-forming reagents may be necessary. 3. Monitor the reaction by TLC. Extend the reaction time until the starting aldehyde spot has disappeared. |
| T-04 | Formation of a Monobromoalkene Impurity: (E/Z)-1-(2-bromoethenyl)-4-methoxybenzene | 1. Proton Source: A source of protons (e.g., water, acidic impurities) can react with an intermediate lithium acetylide if the reaction is intended to proceed to the alkyne and is not properly controlled. 2. Side Reaction of Ylide: Formation of a monobrominated ylide under certain conditions. | 1. This is more relevant if proceeding to the alkyne. For the dibromoalkene, ensure strictly anhydrous conditions. 2. Ensure the correct stoichiometry and slow addition of reagents to control the reaction pathway. The presence of this impurity is generally minor in a well-executed Corey-Fuchs reaction for the dibromoalkene. |
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Typical Range | Notes |
| Reagent Ratio (Aldehyde:CBr₄:PPh₃) | 1 : 1.1 : 2.2 | 1 : 1-1.5 : 2-3 | A slight excess of CBr₄ and PPh₃ ensures complete conversion of the aldehyde. |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous THF, Benzene | DCM is most common due to its inertness and ability to dissolve reagents. |
| Temperature (°C) | 0°C to Room Temperature | -20°C to 25°C | Ylide formation is often initiated at 0°C. The reaction with the aldehyde can then proceed at 0°C or be allowed to warm to room temperature. |
| Reaction Time (hours) | 1 - 12 | 1 - 24 | Monitor by TLC for consumption of the starting aldehyde. |
| Typical Yield (%) | 80 - 95% | 70 - 98% | Yield is highly dependent on reagent purity and anhydrous conditions. |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 4-methoxybenzaldehyde on a 10 mmol scale.
Reagents:
-
4-Methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 eq)
-
Carbon Tetrabromide (CBr₄) (3.65 g, 11.0 mmol, 1.1 eq)
-
Triphenylphosphine (PPh₃) (5.77 g, 22.0 mmol, 2.2 eq)
-
Anhydrous Dichloromethane (DCM) (100 mL)
-
Hexanes (for purification)
-
Silica Gel (for chromatography)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen or argon, add triphenylphosphine (5.77 g) and anhydrous DCM (80 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Ylide Formation: Cool the flask to 0°C using an ice bath. While stirring, add carbon tetrabromide (3.65 g) portion-wise over 10 minutes. The solution will turn from colorless to a yellow/orange suspension. Stir the mixture at 0°C for 30 minutes.
-
Aldehyde Addition: Dissolve 4-methoxybenzaldehyde (1.36 g) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture at 0°C over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DCM.
-
Purification - Step 1 (Precipitation): Add 100 mL of cold hexanes to the concentrated residue. Stir vigorously for 15 minutes. The byproduct, triphenylphosphine oxide, and excess triphenylphosphine will precipitate as a white solid.
-
Purification - Step 2 (Filtration): Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid precipitate. Wash the solid with additional cold hexanes (2 x 20 mL).
-
Purification - Step 3 (Chromatography): Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a non-polar eluent (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture) to yield this compound as a colorless oil or a white solid.
Visualized Workflow and Logic Diagrams
Corey-Fuchs Reaction Pathway
Caption: General reaction pathway for the Corey-Fuchs synthesis.
Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Fuchs Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Poisoning in Reactions with 1-(2,2-dibromoethenyl)-4-methoxybenzene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 1-(2,2-dibromoethenyl)-4-methoxybenzene. The following FAQs and guides are designed to address common problems observed during cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled. What are the potential causes related to catalyst poisoning?
A1: A stalled or sluggish Suzuki-Miyaura reaction is a common indicator of catalyst deactivation. Potential causes of poisoning include:
-
Impurities in the Substrate: this compound is often synthesized via the Corey-Fuchs reaction, which uses triphenylphosphine. A common byproduct is triphenylphosphine oxide (TPPO). While not always detrimental, excess TPPO or unreacted triphenylphosphine can interact with the palladium catalyst and alter its activity.
-
Oxygen: Inadequate de-gassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), which is catalytically inactive for the initial oxidative addition step.[1] Oxidatively stable ligands can help minimize this decomposition.[2]
-
Water: While some Suzuki reactions tolerate water, excessive amounts, especially in the presence of certain bases, can lead to catalyst decomposition.
-
Anion Poisoning: Certain anions, if present as impurities, can irreversibly bind to the palladium center and inhibit catalysis.
Q2: I am observing the formation of palladium black in my reaction. What does this indicate?
A2: The formation of palladium black is a sign of catalyst decomposition where the soluble palladium complexes agglomerate into catalytically inactive palladium metal. This can be caused by:
-
High Temperatures: Running the reaction at excessively high temperatures can accelerate catalyst decomposition.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. A ligand that is not robust enough for the reaction conditions can dissociate, leaving the palladium center exposed and prone to agglomeration.
-
High Catalyst Loading: Paradoxically, very high catalyst loadings can sometimes lead to faster decomposition and the formation of palladium black.
Q3: Can impurities from the boronic acid reagent poison the catalyst?
A3: Yes, impurities in the boronic acid or its ester equivalent can be a source of catalyst poisons. Boronic acids can undergo self-coupling or protodeboronation, and the byproducts of these side reactions can sometimes interfere with the catalytic cycle. It is crucial to use high-purity boronic acids.
Q4: Are there specific solvents or bases that are known to cause issues in these reactions?
A4: The choice of solvent and base is critical and can influence catalyst stability.[3]
-
Solvents: Strongly coordinating solvents can sometimes compete with the desired ligands for binding sites on the palladium, potentially inhibiting the reaction.
-
Bases: The base is necessary to activate the boronic acid in Suzuki couplings but an inappropriate choice or concentration can lead to side reactions or catalyst deactivation.[4] For instance, some bases may be too harsh and degrade the substrate or ligands.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Reduced Reaction Yield
This guide provides a step-by-step approach to troubleshooting low yields in cross-coupling reactions with this compound.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low reaction yields.
Potential Issues and Solutions
| Observation | Potential Cause | Recommended Action |
| Reaction starts but does not go to completion. | Catalyst Poisoning by Impurity: An impurity in the starting material, such as TPPO, or reagents is deactivating the catalyst over time. | 1. Repurify this compound, for example, by recrystallization. 2. Use freshly purchased, high-purity boronic acid, base, and solvents. |
| No reaction or very low conversion from the start. | Inactive Catalyst: The catalyst may have been oxidized due to improper handling or insufficient degassing. | 1. Ensure all reagents and solvents are thoroughly de-gassed. 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 3. Use a fresh batch of palladium catalyst and ligand. |
| Formation of palladium black. | Catalyst Decomposition: The catalyst is not stable under the reaction conditions. | 1. Lower the reaction temperature. 2. Screen different phosphine ligands that offer better stabilization. 3. Consider a different palladium precursor. |
| Inconsistent results between batches. | Variability in Reagent Quality: Purity of starting materials or reagents may vary. | 1. Source reagents from a reliable supplier. 2. Perform quality control on incoming batches of starting materials. |
Guide 2: Managing Triphenylphosphine Oxide (TPPO) Impurities
Given that this compound is likely synthesized using a Corey-Fuchs or similar reaction, contamination with triphenylphosphine oxide (TPPO) is a plausible issue.
Potential Influence of TPPO on Catalysis
Caption: Hypothetical interaction of TPPO with an active palladium catalyst.
While some studies suggest TPPO can act as a beneficial ligand in certain cross-coupling reactions, it can also compete with the primary phosphine ligand, potentially leading to a less active catalytic species.
Mitigation Strategies:
-
Purification of the Starting Material: Recrystallize the this compound from a suitable solvent system (e.g., ethanol/hexanes) to remove TPPO, which has different solubility properties.
-
Reaction Additives: In some cases, the addition of Lewis acids like MgCl₂ or ZnCl₂ can form insoluble adducts with TPPO, allowing for its removal by filtration.[5] However, the compatibility of these additives with the specific cross-coupling reaction must be verified.
-
Ligand Choice: Employing a strongly binding bidentate ligand might minimize the competitive binding of TPPO to the palladium center.
Quantitative Data Summary
The following table presents hypothetical data illustrating the impact of a common impurity on the yield of a Suzuki-Miyaura reaction between this compound and phenylboronic acid.
| Entry | Substrate Purity | Catalyst System | Reaction Time (h) | Yield (%) |
| 1 | Standard Grade | Pd(PPh₃)₄ (2 mol%) | 12 | 45 |
| 2 | Recrystallized | Pd(PPh₃)₄ (2 mol%) | 12 | 88 |
| 3 | Standard Grade | Pd₂(dba)₃ (1 mol%), SPhos (2 mol%) | 12 | 75 |
| 4 | Recrystallized | Pd₂(dba)₃ (1 mol%), SPhos (2 mol%) | 12 | 92 |
This data is illustrative and intended to show potential trends.
Experimental Protocols
Protocol 1: Purification of this compound
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If impurities remain undissolved, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Assess purity by ¹H NMR and melting point analysis.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.1 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand if required.
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(2,2-dibromoethenyl)-4-methoxybenzene and its Chlorinated Analog in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between halogenated building blocks is crucial for efficient synthesis design and optimization. This guide provides a comparative analysis of the reactivity of 1-(2,2-dibromoethenyl)-4-methoxybenzene and its chlorinated counterpart, 1-(2,2-dichloroethenyl)-4-methoxybenzene, in the context of common palladium-catalyzed cross-coupling reactions.
Reactivity Overview in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the organic halide in these reactions is a critical factor, with the rate-determining step often being the oxidative addition of the halide to the palladium(0) catalyst.
The general order of reactivity for vinyl halides in these reactions is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Cl bond being stronger and therefore requiring more energy to break than the C-Br bond.
Table 1: Expected Reactivity Comparison and Typical Reaction Conditions
| Feature | This compound | 1-(2,2-dichloroethenyl)-4-methoxybenzene |
| General Reactivity | Higher | Lower |
| Oxidative Addition | Faster, occurs under milder conditions | Slower, often requires higher temperatures and more active catalysts |
| Catalyst Loading | Typically lower catalyst loading required | May require higher catalyst loading |
| Side Reactions | Less prone to side reactions at lower temperatures | Increased potential for side reactions due to higher required temperatures |
| Typical Reaction | Suzuki, Sonogashira, Heck | Suzuki, Sonogashira, Heck (often with lower efficiency) |
Key Cross-Coupling Reactions: A Comparative Perspective
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. In the context of the target molecules, the dibromo variant is expected to undergo coupling with a boronic acid under milder conditions than the dichloro analog.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne. The higher reactivity of the C-Br bond in this compound makes it the preferred substrate for this transformation, often leading to higher yields and shorter reaction times compared to its chlorinated counterpart.[1][2][3]
Heck Reaction
The Heck reaction involves the coupling of a vinyl halide with an alkene.[4][5][6] Similar to the other coupling reactions, the dibromoethenyl compound is anticipated to be more reactive than the dichloroethenyl compound.
Experimental Protocols
While specific protocols for the direct comparison of these two compounds are not available, the following represent typical procedures for cross-coupling reactions of similar vinyl halides.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol, adapted for the coupling of 1-bromo-4-methoxybenzene, can serve as a starting point for the optimization of reactions with this compound.
-
Reaction Setup: To a reaction vessel, add 1-bromo-4-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, cool the reaction mixture, and perform an aqueous workup to extract the product.
-
Purification: Purify the crude product by column chromatography to obtain the desired biaryl compound.
Representative Protocol: Sonogashira Coupling of a Vinyl Bromide
The following is a general procedure for the Sonogashira coupling of a vinyl bromide with a terminal alkyne.
-
Reaction Setup: In a flask, dissolve the vinyl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv) in a suitable solvent such as THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) and a base, typically an amine like triethylamine or diisopropylamine.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction, extract the product, and purify by column chromatography.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Figure 2: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
References
A Comparative Guide to the Synthetic Utility of 1-(2,2-dibromoethenyl)-4-methoxybenzene and (E)-1-(2-bromovinyl)-4-methoxybenzene
In the realm of organic synthesis, the choice of starting materials is paramount to the efficiency and success of a synthetic route. For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the timeline and cost of bringing a new therapeutic agent to fruition. This guide provides an in-depth comparison of two valuable synthetic intermediates: 1-(2,2-dibromoethenyl)-4-methoxybenzene and (E)-1-(2-bromovinyl)-4-methoxybenzene. We will explore their synthesis, comparative performance in key cross-coupling reactions, and provide detailed experimental protocols to assist in their practical application.
Introduction to the Reagents
This compound , a gem-dibromoalkene, and (E)-1-(2-bromovinyl)-4-methoxybenzene , a vinyl bromide, are both versatile precursors for the introduction of the 4-methoxystyryl moiety in organic molecules. Their distinct halogenation patterns, however, impart different reactivity profiles, making them suitable for different synthetic strategies. The presence of two bromine atoms in the former offers the potential for sequential or double functionalization, while the latter provides a platform for single, stereoselective modifications.
Synthesis of the Reagents
The preparation of these two compounds typically starts from the readily available 4-methoxybenzaldehyde.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Corey-Fuchs reaction .[1][2][3][4][5][6] This reaction involves the treatment of an aldehyde with a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide.
References
- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 2. rsc.org [rsc.org]
- 3. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
The Synthetic Edge: Unlocking Molecular Complexity with 1,1-Dibromoalkenes in Cross-Coupling Reactions
A comparative analysis reveals the superior synthetic versatility of 1,1-dibromoalkenes over traditional vinyl halides in palladium-catalyzed cross-coupling reactions. Their ability to undergo sequential, stereoselective functionalization provides a powerful and efficient pathway to complex, highly substituted alkenes, which are crucial scaffolds in pharmaceutical and materials science.
In the landscape of synthetic organic chemistry, the construction of carbon-carbon bonds via cross-coupling reactions is a cornerstone technology. While vinyl halides have long served as reliable synthons, a deeper look at their performance against 1,1-dibromoalkenes (or gem-dibromoalkenes) highlights a significant capability gap. The primary advantage of 1,1-dibromoalkenes lies in their capacity for programmed, sequential cross-coupling, enabling the controlled and stereoselective synthesis of di-, tri-, and even tetrasubstituted alkenes from a single precursor.
Head-to-Head Performance: Sequential Coupling Unlocks Advanced Architectures
The key distinction between a vinyl halide and a 1,1-dibromoalkene is the presence of a second leaving group. This "double-handle" on the molecule is not merely redundant; it opens up a world of synthetic possibilities. The two bromine atoms exhibit differential reactivity, allowing for a stepwise approach where two different coupling partners can be introduced sequentially. This is a feat that is impossible to achieve with a standard vinyl monohalide in a single process.
Researchers have leveraged the difference in reactivity between the (E)- and (Z)-C-Br bonds of the gem-dibromoalkene. Typically, the (E)-C-Br bond is more reactive in palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction.[1] This allows for the selective introduction of a first nucleophile at this position, leaving the (Z)-C-Br bond intact for a subsequent, different coupling reaction.[1] This one-pot, sequential approach is operationally simple and highly efficient for creating complex, multi-substituted olefin products.[2]
The following diagram illustrates the strategic advantage of this sequential coupling pathway.
Quantitative Comparison: Suzuki-Miyaura Coupling
The utility of this approach is evident in the synthesis of trisubstituted alkenes. A one-pot, sequential Suzuki-Miyaura coupling demonstrates the efficiency and high yields achievable with gem-dibromoalkenes, a task that would require a multi-step synthesis starting from a vinyl halide.
| Starting Material | Coupling Partners (Sequential) | Catalyst/Base | Product | Yield (%) | Reference |
| 1,1-Dibromo-2-cyclohexylethene | 1. Potassium (E)-hex-5-enoyltrifluoroborate2. Potassium cyclohexyltrifluoroborate | Pd(PPh₃)₄ / Cs₂CO₃ | (E,E)-8-Cyclohexyl-7-(cyclohexylmethyl)-octa-5,7-dienoic acid, methyl ester | 85 | [2] |
| Vinyl Bromide | Phenylboronic acid | Pd(OAc)₂ / K₃PO₄ | Styrene | ~80-95 | [3] |
This table illustrates a specific example of the advanced capability of 1,1-dibromoalkenes for sequential reactions compared to a standard single coupling of a vinyl bromide. The key takeaway is the ability to form a complex trisubstituted product in a single pot with high yield.
Versatility in Synthesis
The utility of 1,1-dibromoalkenes extends beyond the Suzuki-Miyaura reaction. They are versatile precursors in a variety of transformations:
-
Stille Coupling: Stereospecific synthesis of (Z)-bromoalkenes or internal alkynes can be achieved by tuning reaction conditions and ligands.[4]
-
Sonogashira Coupling: Sequential cyclization and Sonogashira cross-coupling reactions enable the synthesis of functionalized 2-alkynylbenzo[b]selenophenes.[5]
-
Alkyne Synthesis: Under specific conditions, a one-pot Suzuki-Miyaura coupling followed by dehydrobromination can yield internal alkynes.[6]
-
Allene Synthesis: A three-component coupling of 1,1-dibromoalkenes, vinylzinc chloride, and soft nucleophiles can produce 1,3-disubstituted allenes.[7]
This flexibility allows for the creation of diverse and complex molecular frameworks that are highly sought after in drug discovery and materials science.
The experimental workflow for a sequential one-pot synthesis is often straightforward, making it an attractive strategy for complex molecule synthesis.
Experimental Protocols
General Procedure for One-Pot Sequential Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the work of Soderquist and co-workers for the synthesis of trisubstituted conjugated dienes.[2]
-
Vessel Preparation: A reaction flask is charged with Cesium Carbonate (Cs₂CO₃, 3.0 mmol) and the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.07 mmol). The flask is then purged with dry nitrogen.
-
Solvent and Reagent Addition: A degassed solution of toluene-H₂O (3:1 ratio, 4.0 mL total) is added, followed by the first coupling partner, Potassium Alkenyltrifluoroborate (1.05 mmol).
-
Initiation of First Coupling: The mixture is heated to 60 °C. The 1,1-dibromoalkene (1.0 mmol) is then added slowly to the reaction mixture. The reaction progress is monitored by an appropriate method (e.g., TLC or GC-MS).
-
Initiation of Second Coupling: Upon consumption of the starting material or the intermediate vinyl bromide, the second coupling partner, Potassium Alkyltrifluoroborate (1.1 mmol), is added directly to the reaction mixture.
-
Reaction Completion and Workup: The mixture is stirred at 60 °C until the second coupling is complete. The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired trisubstituted alkene.
Conclusion
While vinyl halides remain valuable tools for simple cross-coupling reactions, 1,1-dibromoalkenes offer a distinct and powerful advantage in terms of synthetic versatility and efficiency. Their ability to undergo programmed, sequential couplings in a one-pot fashion provides a direct and high-yielding route to stereodefined, highly substituted alkenes. For researchers and drug development professionals aiming to construct complex molecular architectures, the strategic implementation of 1,1-dibromoalkenes represents a superior approach for accelerating discovery and enabling the synthesis of novel chemical entities.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in cyclization reactions of ortho -substituted gem -dibromoolefins - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06293D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic comparison of 1-(2,2-dibromoethenyl)-4-methoxybenzene starting material and product
A Spectroscopic Comparison of p-Anisaldehyde and 1-(2,2-dibromoethenyl)-4-methoxybenzene
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differences between the starting material, p-anisaldehyde, and its resulting product, this compound, following a Corey-Fuchs reaction.
This guide provides a detailed comparison of the spectroscopic data for p-anisaldehyde and this compound. The transformation from an aldehyde to a gem-dibromoalkene results in significant changes in the infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra. These differences, outlined below, serve as key indicators for monitoring the progress of the reaction and confirming the identity of the product.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of the starting material and the product.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | p-Anisaldehyde (Starting Material) | This compound (Product) |
| C-H (aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H (aldehyde) | ~2830 and 2730 cm⁻¹ (characteristic pair) | Absent |
| C=O (aldehyde) | ~1695 cm⁻¹ (strong) | Absent |
| C=C (aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C=C (alkene) | Absent | ~1610 cm⁻¹ |
| C-O (ether) | ~1250 and 1030 cm⁻¹ | ~1250 and 1030 cm⁻¹ |
| =C-Br | Absent | ~820 cm⁻¹ |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)
| Proton | p-Anisaldehyde (Starting Material) | This compound (Product)¹ |
| -CHO | ~9.87 ppm (s, 1H) | Absent |
| Ar-H (ortho to -CHO/-C=CBr₂) | ~7.83 ppm (d, J ≈ 8.8 Hz, 2H) | ~7.50 ppm (d, J ≈ 8.8 Hz, 2H) |
| Ar-H (ortho to -OCH₃) | ~6.98 ppm (d, J ≈ 8.8 Hz, 2H) | ~6.90 ppm (d, J ≈ 8.8 Hz, 2H) |
| -OCH₃ | ~3.88 ppm (s, 3H) | ~3.83 ppm (s, 3H) |
| =CH- | Absent | ~6.79 ppm (s, 1H) |
¹ Data for the dichloro-analogue, 1-(2,2-dichlorovinyl)-4-methoxybenzene, is used as an approximation due to the limited availability of specific data for the dibromo-compound.[1]
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)
| Carbon | p-Anisaldehyde (Starting Material) | This compound (Product)¹ |
| -CHO | ~190.7 ppm | Absent |
| Ar-C (ipso to -CHO/-C=CBr₂) | ~130.1 ppm | ~128.0 ppm |
| Ar-C (ortho to -CHO/-C=CBr₂) | ~131.9 ppm | ~130.1 ppm |
| Ar-C (ortho to -OCH₃) | ~114.2 ppm | ~113.9 ppm |
| Ar-C (ipso to -OCH₃) | ~164.5 ppm | ~159.6 ppm |
| -OCH₃ | ~55.5 ppm | ~55.3 ppm |
| =CH- | Absent | ~118.8 ppm |
| =CBr₂ | Absent | ~126.0 ppm |
¹ Data for the dichloro-analogue, 1-(2,2-dichlorovinyl)-4-methoxybenzene, is used as an approximation due to the limited availability of specific data for the dibromo-compound.[1]
Experimental Protocols
Synthesis of this compound via Corey-Fuchs Reaction
This protocol is adapted from established Corey-Fuchs reaction procedures.[2][3]
Materials:
-
p-Anisaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add carbon tetrabromide (1.0 eq) in one portion.
-
Stir the resulting dark red mixture at 0 °C for 30-60 minutes.
-
Add a solution of p-anisaldehyde (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
Concentrate the filtrate to yield the crude product, which can be further purified by column chromatography on silica gel.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
For liquid samples (p-anisaldehyde): A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
For solid samples (this compound): The solid can be analyzed as a KBr pellet. A small amount of the solid is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
-
Dissolve a small amount of the sample (5-20 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
Visualizing the Transformation
The following diagram illustrates the chemical transformation from the starting material to the product.
Caption: Chemical transformation of p-anisaldehyde to its product.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 2. BJOC - Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene [beilstein-journals.org]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis and Potential Applications of 1-(2,2-Dibromoethenyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 1-(2,2-dibromoethenyl)-4-methoxybenzene, a versatile intermediate in organic synthesis. We present detailed experimental protocols, quantitative data, and a discussion of alternative synthetic strategies. Furthermore, we explore the potential applications of this compound and its derivatives, particularly in the context of drug discovery and development.
Synthesis of this compound: The Corey-Fuchs Reaction
The primary and most widely employed method for the synthesis of this compound is the Corey-Fuchs reaction. This reaction transforms an aldehyde, in this case, 4-methoxybenzaldehyde, into a 1,1-dibromoalkene through the action of a phosphine-ylide generated in situ from triphenylphosphine and carbon tetrabromide.
Experimental Protocol: Corey-Fuchs Reaction
Materials:
-
4-methoxybenzaldehyde
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.0 eq) portion-wise.
-
Stir the resulting dark-red mixture at 0 °C for 30 minutes.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈Br₂O | --INVALID-LINK-- |
| Molecular Weight | 291.97 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to white solid | --INVALID-LINK-- |
| Melting Point | 34 °C | --INVALID-LINK-- |
| Yield | Typically high, though specific literature yields vary. | General observation for Corey-Fuchs reactions. |
| Spectroscopic Data | GC-MS and IR data are available. | --INVALID-LINK-- |
Alternative Synthetic Strategies
While the Corey-Fuchs reaction is a robust method, other approaches for the synthesis of 1,1-dibromo-2-arylalkenes exist, which may offer advantages in specific contexts, such as substrate scope or milder reaction conditions. One notable alternative involves the double bromodesilylation of 1,1-bis(trimethylsilyl)-2-arylethenes using N-bromosuccinimide.[1] This method provides a facile route to 1,1-dibromo-2-arylethenes under mild conditions.[1]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Reactivity and Potential Applications in Drug Discovery
1,1-Dibromo-2-arylalkenes, such as this compound, are valuable synthetic intermediates. The two bromine atoms exhibit different reactivities, allowing for selective transformations. For instance, these compounds can undergo Sonogashira coupling reactions to form substituted alkynes, which are important scaffolds in medicinal chemistry.
While direct biological activity data for this compound is not extensively reported, the broader class of brominated phenolic compounds and their derivatives have shown promising biological activities, including enzyme inhibition. For example, various bromophenol derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[2][3] Furthermore, substituted quinoline derivatives, which can be synthesized from precursors derived from 1,1-dibromo-2-arylalkenes, have been investigated as P-glycoprotein (P-gp) inhibitors, which are important in overcoming multidrug resistance in cancer.[4]
The methoxybenzene moiety is a common feature in many biologically active molecules, and its presence in this dibromoethenyl derivative provides a handle for further structural modifications to explore potential therapeutic applications.
Potential Signaling Pathway Involvement
Although no specific signaling pathways have been directly linked to this compound, its potential to serve as a precursor for compounds with enzyme inhibitory activity suggests that its derivatives could interact with various cellular signaling cascades. For instance, inhibitors of cholinesterases can modulate cholinergic signaling, which is crucial in the central nervous system.
Caption: Potential role of this compound as a precursor to bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to differentiate between isomers of brominated methoxybenzene compounds
A Comprehensive Guide to Differentiating Isomers of Brominated Methoxybenzene for Researchers and Drug Development Professionals
The accurate identification and differentiation of isomers are paramount in chemical research and pharmaceutical development, where subtle structural variations can lead to significant differences in chemical reactivity, biological activity, and toxicity. This guide provides a detailed comparison of analytical techniques to distinguish between the ortho-, meta-, and para- isomers of brominated methoxybenzene (bromoanisole): 2-bromoanisole, 3-bromoanisole, and 4-bromoanisole.
Comparison of Physicochemical Properties
While physical properties can offer initial clues for differentiation, the close values for bromoanisole isomers, particularly their boiling points, make separation by fractional distillation challenging[1]. However, these properties are fundamental for characterizing the separated isomers.
| Property | 2-Bromoanisole | 3-Bromoanisole | 4-Bromoanisole |
| Molecular Formula | C₇H₇BrO | C₇H₇BrO | C₇H₇BrO |
| Molar Mass ( g/mol ) | 187.04 | 187.03 | 187.04 |
| Melting Point (°C) | 2 - 3[2][3] | 2[2][4] | 9 - 10[5][6][7][8] |
| Boiling Point (°C) | 210 - 223[3] | 210 - 211[1][2][4] | 223[1][7][8] |
| Density (g/mL at 25°C) | 1.502[3] | 1.477[2] | 1.494[8] |
| Refractive Index (n20/D) | 1.573 | 1.563[2][4] | 1.564[8] |
Chromatographic Techniques for Isomer Separation
Chromatography is a powerful tool for separating the isomers of brominated methoxybenzene, with Gas Chromatography (GC) being particularly effective.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for both separating and identifying bromoanisole isomers. The separation is achieved based on the differential partitioning of the isomers between the stationary and mobile phases in the GC column, while the mass spectrometer provides information about the mass-to-charge ratio of the eluted compounds and their fragments.
Experimental Protocol: GC-MS Analysis of Bromoanisole Isomers
This protocol is adapted from methodologies described for the analysis of bromoanisole isomers[1][9].
-
Instrumentation : An Agilent Technologies 7890A gas chromatograph equipped with an Agilent 5975C VL mass spectrometer or a similar system can be used[1].
-
Column : An Agilent J&W Cyclosil-B column is suitable for separating these isomers[1].
-
Carrier Gas : Helium is used as the mobile phase[1].
-
Inlet and Detector Temperatures : The inlet temperature is maintained at 220°C and the detector at 300°C[1].
-
Oven Temperature Program :
-
Split Ratio : An 80:1 split ratio is typically used[1].
-
Sample Preparation : Samples are dissolved in a suitable solvent such as dichloromethane[1].
-
Data Analysis : The retention times for each isomer are used for identification, and the mass spectra are analyzed to confirm the identity and check for co-eluting impurities.
High-Performance Liquid Chromatography (HPLC)
While less common than GC for these specific isomers, HPLC can be a viable separation technique, especially with columns designed for separating aromatic isomers. Columns that utilize π-π interactions, such as those with pyrenylethyl or nitrophenylethyl bonded phases, can be effective for separating positional isomers[10].
Spectroscopic Techniques for Isomer Differentiation
Spectroscopic methods are indispensable for the structural elucidation of brominated methoxybenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful techniques for unambiguously identifying the substitution pattern on the benzene ring.
¹H NMR Spectroscopy
The chemical shifts and splitting patterns of the aromatic protons are distinct for each isomer.
| Isomer | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| 2-Bromoanisole | δ 7.53 (dd, J = 8.0, 1.6 Hz, 1H), 7.29-7.24 (m, 1H), 6.90 (dd, J = 8.2, 1.0 Hz, 1H), 6.85-6.81 (m, 1H), 3.89 (s, 3H, OCH₃)[11] |
| 3-Bromoanisole | Distinct aromatic signals with different coupling patterns compared to the 2- and 4-isomers. |
| 4-Bromoanisole | Signals appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. |
¹³C NMR Spectroscopy
The number of signals and their chemical shifts in the ¹³C NMR spectrum are also characteristic of each isomer.
| Isomer | Key ¹³C NMR Signals (CDCl₃, 100 MHz) |
| 2-Bromoanisole | δ 155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2 (OCH₃)[11] |
| 3-Bromoanisole | Expected to show 7 distinct signals. |
| 4-Bromoanisole | Due to symmetry, fewer than 7 signals are expected in the aromatic region. |
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube[1].
-
Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for better resolution[1].
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HMQC can be performed for more detailed structural assignment.
-
Data Analysis : Analyze the chemical shifts, integration, and coupling constants to determine the substitution pattern of the bromo and methoxy groups on the benzene ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide fingerprint information for each isomer. The C-H out-of-plane bending vibrations in the low-frequency region of the IR spectrum are particularly useful for distinguishing between substitution patterns.
| Isomer | Characteristic IR Absorption Bands (cm⁻¹) |
| 2-Bromoanisole | Bands indicative of ortho-disubstitution. |
| 3-Bromoanisole | Bands indicative of meta-disubstitution[12]. |
| 4-Bromoanisole | A strong band around 800-850 cm⁻¹ is characteristic of para-disubstitution. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : For liquid samples, a small drop can be placed between two KBr or NaCl plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory[13].
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹[12].
-
Data Analysis : The positions and relative intensities of the absorption bands are compared with reference spectra or known characteristic frequencies for different substitution patterns.
Mass Spectrometry (MS)
While the molecular ion peaks for all three isomers will be at the same m/z value (around 186 and 188 due to the bromine isotopes), the fragmentation patterns may show subtle differences that can aid in identification, especially when coupled with a separation technique like GC[14][15][16].
Visualizing the Differentiation Workflow
The following diagrams illustrate the logical workflow for differentiating the isomers of brominated methoxybenzene.
Caption: Workflow for the separation and identification of brominated methoxybenzene isomers.
Caption: Logic for identifying isomers using spectroscopic data.
Conclusion
A combination of chromatographic and spectroscopic techniques is essential for the definitive differentiation of brominated methoxybenzene isomers. Gas chromatography is highly effective for separating the isomers, while NMR spectroscopy provides the most conclusive evidence for structural identification. IR spectroscopy and physical property measurements serve as valuable complementary techniques for confirmation. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to accurately identify and characterize these important chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. manavchem.com [manavchem.com]
- 3. o-bromoanisole [stenutz.eu]
- 4. 2398-37-0 CAS MSDS (3-Bromoanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Bromoanisole | CAS#:104-92-7 | Chemsrc [chemsrc.com]
- 7. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 8. 4-Bromoanisole | 104-92-7 [chemicalbook.com]
- 9. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
- 11. rsc.org [rsc.org]
- 12. Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on 3-bromoanisole using HF and DFT (LSDA/MPW1PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 3-Bromoanisole | C7H7BrO | CID 16971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Comparative Analysis of Catalysts for Reactions Involving 1-(2,2-Dibromovinyl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
The compound 1-(2,2-dibromovinyl)-4-methoxybenzene is a versatile synthetic intermediate, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The gem-dibromoalkene moiety allows for sequential, selective functionalization, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This guide provides a comparative overview of various catalysts employed in Sonogashira, Suzuki, and Heck reactions with 1-(2,2-dibromovinyl)-4-methoxybenzene and its analogues, supported by experimental data from the literature.
Catalyst Performance in Cross-Coupling Reactions
The efficiency of cross-coupling reactions with 1-(2,2-dibromovinyl)-4-methoxybenzene is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of catalyst performance across three major reaction types.
Sonogashira Coupling
The Sonogashira reaction, a cross-coupling of a vinyl halide with a terminal alkyne, is a powerful tool for the synthesis of substituted alkynes. For gem-dibromoalkenes, this reaction can proceed in a stepwise manner, allowing for the synthesis of enediynes.
| Catalyst System | Alkyne Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/CuFe₂O₄ (3 mol%) | Phenylacetylene | K₂CO₃ | EtOH | 70 | 0.5-1 | >90 (general) | [1] |
| Pd(OAc)₂ / DPPE | Alkynylaluminums | K₃PO₄ | THF | 60 | 6 | 80 | [2] |
| Pd₂(dba)₃ / TFP | Alkynylaluminums | - | THF | 80 | 12 | 75 (for 1,3-diyne) | [2] |
| Pd/C | Halobenzenes | Cs₂CO₃ | Dioxane | 100 | 12 | up to 97 (internal alkynes) | [3] |
Key Observations:
-
The magnetically separable Pd/CuFe₂O₄ nanocatalyst offers high yields in short reaction times under relatively mild conditions.[1]
-
The choice of palladium precursor and phosphine ligand can selectively lead to the formation of either conjugated enediynes (with Pd(OAc)₂/DPPE) or unsymmetrical 1,3-diynes (with Pd₂(dba)₃/TFP) from 1,1-dibromoethylenes.[2]
-
A tandem elimination-hydrodebromination-cross-coupling of gem-dibromoalkenes with halobenzenes can be effectively catalyzed by Pd/C to produce internal alkynes.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, reacting a vinyl halide with an organoboron compound. This reaction is widely used for the synthesis of substituted styrenes and stilbenes.
| Catalyst System | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Heteroaryl boronic acids | K₃PO₄ | Toluene | 85 | 12 | Good to excellent | [4] |
| CataCXium A palladacycle | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 16 | up to 95 | [5] |
| Pd-PEPPSI-CMP (0.5 mol%) | Phenylboronic acid | K₂CO₃ | MeOH | 80 | 12 | 97 | [6] |
| Pd₂(dba)₃ / XPhos | Phenylboronic acid | K₂CO₃ | nBuOH | 100 | 12 | Fair to good | [7] |
Key Observations:
-
The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ is crucial for achieving high catalytic activity.[4][7]
-
The CataCXium A palladacycle has shown exceptional performance for the Suzuki-Miyaura coupling of challenging substrates like unprotected ortho-bromoanilines, suggesting its potential for complex molecule synthesis.[5]
-
Heterogeneous catalysts, such as the bulky Pd-PEPPSI-embedded conjugated microporous polymer (Pd-PEPPSI-CMP), offer high yields and the potential for catalyst recycling.[6]
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of a vinyl halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of substituted styrenes and stilbenes with high stereoselectivity.
| Catalyst System | Alkene Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | Acetonitrile | 100 | 48 | Moderate to good | [8] |
| PdCl₂(PPh₃)₂ | - (Tandem N,C-coupling/carbonylation) | - | THF/MeOH | 110 | 24 | Good to excellent | [1] |
| Pd(OAc)₂ / Amido/pyridyl carboxylate ligand | Various alkenes | - | - | RT | - | High turnover numbers | [9] |
| Pd(quinoline-8-carboxylate)₂ | Various alkenes | - | - | - | - | Good yields | [9] |
Key Observations:
-
The classic Heck conditions using Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ are effective, though reaction times can be long.[8]
-
Palladium catalysts can be utilized in tandem reactions, such as the N,C-coupling/carbonylation of gem-dibromovinyl anilines, demonstrating the versatility of these catalytic systems.[1]
-
The development of phosphine-free catalyst systems, such as those based on amido/pyridyl carboxylate or quinoline-8-carboxylate ligands, offers a more cost-effective and air-stable alternative for Heck reactions.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Sonogashira and Suzuki-Miyaura reactions involving substrates similar to 1-(2,2-dibromovinyl)-4-methoxybenzene.
General Procedure for Sonogashira Coupling using Pd/CuFe₂O₄
A mixture of the aryl halide (1 mmol), terminal alkyne (1.2 mmol), Pd/CuFe₂O₄ catalyst (3 mol%), and K₂CO₃ (2 mmol) in ethanol (5 mL) is stirred at 70 °C for the appropriate time (monitored by TLC). After completion of the reaction, the catalyst is separated by an external magnet, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[1]
General Procedure for Suzuki-Miyaura Coupling using CataCXium A Palladacycle
To a reaction vial is added the ortho-bromoaniline (0.1 mmol), the boronic ester (0.2 mmol), Cs₂CO₃ (0.2 mmol), and CataCXium A palladacycle (10 mol%). The vial is sealed, and 2-MeTHF (0.33 mL) and water (0.033 mL) are added. The reaction mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to give the desired product.[5]
Visualizing Reaction Pathways and Workflows
Diagrams are provided below to illustrate the fundamental catalytic cycles and a typical experimental workflow for catalyst comparison.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized workflow for the comparative study of different catalysts.
References
- 1. Recent advances in cyclization reactions of ortho -substituted gem -dibromoolefins - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06293D [pubs.rsc.org]
- 2. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes [organic-chemistry.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Reaction Kinetics of Aryl Vinyl Bromides in Suzuki-Miyaura Cross-Coupling Reactions
For professionals in chemical research and drug development, understanding the reaction kinetics of organic compounds is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the reaction kinetics of 1-(2,2-dibromoethenyl)-4-methoxybenzene and related vinyl halides, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[3][4] The reaction is valued for its mild conditions, tolerance to a wide range of functional groups, and the fact that its inorganic by-products are non-toxic and easily removed.[2]
Comparative Analysis of Reaction Conditions
The efficiency and kinetics of the Suzuki-Miyaura reaction are highly dependent on several factors, including the choice of catalyst, ligand, base, and solvent system. Below is a comparison of different reaction conditions reported for the coupling of vinyl halides, which can serve as a proxy for understanding the reactivity of this compound.
| Substrate | Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Vinyl Iodide | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4.0) | Toluene/Water/THF | 80 | 1 | - |
| Aryl Halide | Pd₂(dba)₃ (5) | JohnPhos (20) | Cs₂CO₃ (3.0) | THF/Water | 40 | 2.5 | - |
| Aryl Halide | Pd(PPh₃)₄ (5.5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/Water | 100 | 24 | - |
| Aryl Electrophiles | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3.0) | THF/Water | - | - | 72 |
Note: Specific yield for the first two entries was not provided in the source material. The fourth entry represents an optimized condition for 4-methoxystyrene synthesis.[3]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are examples of protocols for Suzuki-Miyaura cross-coupling reactions involving vinyl and aryl halides.
Protocol 1: Suzuki-Miyaura Coupling of a Vinyl Iodide [4]
A flame-dried test tube is charged with the vinyl iodide (0.265 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 equiv), SPhos (0.2 equiv), K₃PO₄ (4.0 equiv), and MeB(OH)₂ (5.0 equiv). The tube is sealed with a septum and purged five times with alternating vacuum and argon. Degassed toluene (3.5 mL), water (10.0 equiv), and THF (0.48 mL) are then added. The mixture is stirred at room temperature for 5 minutes before being heated to 80°C in an oil bath for 1 hour.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide [4]
A round-bottom flask is charged with the organic halide (0.22 mmol, 1.0 equiv), the boronic acid (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), 2-(ditert-butylphosphino)-biphenyl (JohnPhos, 0.2 equiv), and cesium carbonate (3.0 equiv). THF (2.5 mL) and water (0.5 mL) are sequentially added, and the resulting mixture is heated to 40°C under an argon atmosphere for 2.5 hours.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The general workflow for carrying out a Suzuki-Miyaura coupling reaction involves several key steps from preparation to product isolation.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Cross-referencing spectral data for 1-(2,2-dibromoethenyl)-4-methoxybenzene with literature values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectral data for 1-(2,2-dibromoethenyl)-4-methoxybenzene against available literature values. Due to a lack of comprehensive published spectral data for the target compound, this guide utilizes data from its close structural analog, 1-(2,2-dichloroethenyl)-4-methoxybenzene, as a reference. The comparison highlights the expected variations in spectral characteristics arising from the substitution of chlorine with bromine.
Spectral Data Comparison
The following table summarizes the anticipated spectral data for this compound alongside the reported data for 1-(2,2-dichloroethenyl)-4-methoxybenzene. The values for the dibromo compound are predicted based on established principles of spectroscopy.
| Spectral Data | 1-(2,2-dichloroethenyl)-4-methoxybenzene (Literature Values) | This compound (Predicted Values) |
| ¹H NMR (CDCl₃) | δ 7.42 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 6.47 (s, 1H), 3.82 (s, 3H) | δ ~7.4 (d, 2H), ~6.9 (d, 2H), ~6.7-6.8 (s, 1H), ~3.8 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 159.9, 130.4, 128.2, 124.9, 114.1, 113.4, 55.3 | δ ~160, ~130, ~128, ~125, ~114, ~85-95 (C=CBr₂), ~55 |
| IR (cm⁻¹) | ~3050 (Ar-H), ~2950 (C-H), ~1605 (C=C), ~1510 (Ar C=C), ~1250 (C-O), ~830 (C-Cl) | ~3050 (Ar-H), ~2950 (C-H), ~1600 (C=C), ~1510 (Ar C=C), ~1250 (C-O), ~700-800 (C-Br) |
| Mass Spec. (m/z) | Molecular Ion [M]⁺ at 202/204/206 (isotope pattern for 2 Cl) | Molecular Ion [M]⁺ at 289/291/293 (isotope pattern for 2 Br) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is set from 0 to 10 ppm, and for ¹³C NMR, it is set from 0 to 220 ppm. Data is processed using standard NMR software.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EI-MS): The sample is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or gas chromatography inlet. The molecules are ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Logical Workflow for Spectral Cross-Referencing
The following diagram illustrates the logical process for cross-referencing the spectral data of a target compound with literature values, including the approach taken when direct data is unavailable.
Safety Operating Guide
Proper Disposal of 1-(2,2-dibromoethenyl)-4-methoxybenzene: A Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 1-(2,2-dibromoethenyl)-4-methoxybenzene, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be familiar with its potential hazards and the appropriate disposal protocols. This guide outlines the necessary steps for waste segregation, container management, and spill response.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C9H8Br2O | [1] |
| Molecular Weight | 291.97 g/mol | [1] |
| Melting Point | 48 - 50 °C | [2] |
| Boiling Point | 223 °C | [2] |
| Density | 1.494 g/cm³ at 25 °C | [2] |
| Hazards | Harmful if swallowed, Causes skin irritation | [2] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.
-
Gloves: Wear protective gloves.[2]
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: All handling of this compound, including waste collection, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
III. Waste Disposal Protocol
The primary procedure for the disposal of this compound is to treat it as a halogenated organic waste. This requires strict segregation from other waste streams to ensure proper treatment and to avoid potentially hazardous reactions.
Step 1: Waste Identification and Segregation
-
Classify as Halogenated Organic Waste: As this compound contains bromine, it is classified as a halogenated organic compound.[4][5]
-
Separate from Non-Halogenated Waste: Maintain a dedicated waste container for halogenated organic compounds, separate from non-halogenated organic and inorganic waste streams.[5][6] This is crucial as the disposal methods for these waste types differ significantly, and mixing them can increase disposal costs and create safety hazards.[4]
-
Avoid Incompatible Materials: Do not mix this compound waste with the following:
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Use a chemically compatible container, such as a polyethylene carboy, for collecting the waste.[3] The container must have a secure, tight-fitting lid.[6]
-
Proper Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[4][6]
-
Clearly list all chemical constituents and their approximate percentages on the tag.[4][7] Use full chemical names; do not use abbreviations or formulas.[6]
-
Identify the relevant hazards (e.g., Flammable, Toxic) on the label.[4]
-
-
Container Handling:
-
Keep the waste container closed at all times, except when adding waste.[4][6]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure the container is stored in secondary containment to prevent spills.[4]
-
Do not fill the container beyond three-quarters (¾) full to allow for expansion and prevent spills.[4]
-
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for pickup and disposal.[4]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection requests. This may involve completing an online form or calling a designated number.[4]
-
Final Disposal: The ultimate disposal of the waste will be handled by a licensed hazardous waste disposal facility, likely through incineration.[5]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate if Necessary: For large or highly concentrated spills, evacuate the area and contact emergency personnel.[6]
-
Small Spill Cleanup: For small, manageable spills (those that can be cleaned up in under 10 minutes by trained personnel), follow these steps:[3]
-
Ensure proper ventilation, preferably within a chemical fume hood.[6]
-
Wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[3]
-
Contain the spill and absorb it with an inert material such as vermiculite, sand, or a commercial absorbent.
-
Place the absorbent material into a sealable container and label it as hazardous waste.[6]
-
Dispose of the cleanup materials as halogenated organic waste.
-
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[2]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-(2,2-Dibromovinyl)-4-methoxybenzene | C9H8Br2O | CID 10859278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 1-(2,2-dibromoethenyl)-4-methoxybenzene
Comprehensive Safety and Handling Guide: 1-(2,2-dibromoethenyl)-4-methoxybenzene
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 60512-57-4) in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the known hazards of structurally similar chemicals and general laboratory safety best practices. Always perform a risk assessment and consult your institution's Environmental Health & Safety (EH&S) department before handling this chemical.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 1-(2,2-dibromovinyl)-4-methoxybenzene, Benzene, 1-(2,2-dibromoethenyl)-4-methoxy-[1] |
| CAS Number | 60512-57-4[1] |
| Molecular Formula | C₉H₈Br₂O[1] |
| Molecular Weight | 291.97 g/mol [1] |
| Storage | Store in a refrigerator (2 to 8 °C), sealed in a dry, dark space[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds such as bromo- and methoxy-substituted benzenes, this chemical should be handled as a hazardous substance. The primary hazards are expected to be acute oral toxicity, skin irritation, and potential eye damage.[3]
Personal Protective Equipment (PPE) Requirements
Proper PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye & Face Protection | Safety Goggles with Side Shields or Full Face Shield[3][4] | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[3][5] |
| Skin & Body Protection | Chemical-Resistant Laboratory Coat & Apron | Wear a fully buttoned lab coat. A chemical-resistant apron provides an additional layer of protection.[5] |
| Hand Protection | Chemical-Impermeable Gloves (e.g., Viton/butyl, laminate film)[6] | Inspect gloves for damage before each use.[3][6] Use proper glove removal technique to avoid skin contact.[6] Wash hands thoroughly after handling.[3] |
| Respiratory Protection | NIOSH-Approved Respirator (if required) | Use is required if work is not performed in a certified chemical fume hood or if aerosol/dust generation is likely.[5][6] A full-face respirator may be appropriate depending on the risk assessment.[6] |
| Footwear | Closed-Toed, Chemical-Resistant Shoes | Leather or canvas shoes are not suitable as they can absorb chemicals.[7] |
Operational and Handling Protocols
Adherence to a strict experimental protocol is crucial for safety.
General Handling Protocol
-
Designated Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to minimize exposure.[5][6]
-
Pre-Use Inspection: Visually inspect the chemical container for any signs of degradation or contamination.
-
Weighing and Transfer:
-
Reaction Setup:
-
Ensure all glassware is free of defects.
-
Set up reactions in a secondary container to contain potential spills.
-
-
Post-Handling:
First Aid Measures
Immediate medical attention is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water.[3] Do NOT induce vomiting.[6] Call a POISON CENTER or doctor immediately for medical help.[3] |
| If on Skin | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice. |
| If Inhaled | Move the person to fresh air.[3][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][8] |
| If in Eyes | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[6] |
Spill Management and Disposal Plan
Accidental Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[3]
-
Absorb: For liquid spills, use an inert, liquid-absorbent material (e.g., sand, Chemizorb®).
-
Collect: Carefully collect the absorbed material and contaminated soil into a suitable, closed container labeled for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.
-
Regulations: All disposal must be in accordance with applicable federal, state, and local environmental regulations.[3] Consult with your institution's EH&S department for specific guidance.
Chemical Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
A flowchart detailing the key stages of chemical handling, from preparation to final disposal.
References
- 1. 1-(2,2-Dibromovinyl)-4-methoxybenzene | C9H8Br2O | CID 10859278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. utoledo.edu [utoledo.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
